hDHODH-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(2-bromophenoxy)-3-ethoxy-5-methylpyrazol-1-yl]-5-ethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2/c1-4-13-10-20-18(21-11-13)23-12(3)16(17(22-23)24-5-2)25-15-9-7-6-8-14(15)19/h6-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPFEDGFPXNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2C(=C(C(=N2)OCC)OC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of hDHODH-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of hDHODH-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). By targeting a critical enzyme in the de novo pyrimidine biosynthesis pathway, this compound presents a significant area of interest for therapeutic development in oncology, immunology, and virology. This document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis
This compound exerts its biological effects by directly inhibiting the enzymatic activity of human dihydroorotate dehydrogenase (hDHODH).[1][2] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides (uridine and cytidine), fundamental building blocks for DNA and RNA synthesis.[3]
hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate, with coenzyme Q (ubiquinone) acting as the electron acceptor.[3] By inhibiting hDHODH, this compound effectively blocks the synthesis of orotate, leading to a depletion of the intracellular pyrimidine pool.[3] This pyrimidine starvation has profound downstream consequences, particularly in rapidly proliferating cells such as cancer cells, activated lymphocytes, and virus-infected cells, which are highly dependent on the de novo pathway for their nucleotide supply.
The primary consequences of hDHODH inhibition by this compound include:
-
Cell Cycle Arrest: Depletion of pyrimidine nucleotides hinders DNA and RNA synthesis, leading to an arrest of the cell cycle, often at the S-phase.[4]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.[4]
-
Cellular Differentiation: In certain cancer cell types, such as acute myeloid leukemia (AML), inhibition of hDHODH has been shown to induce cellular differentiation.[3]
-
Antiviral Activity: Viruses, being dependent on the host cell's machinery for replication, are susceptible to the depletion of nucleotides, thus inhibiting viral proliferation.
Quantitative Inhibitory Activity
This compound has been identified as a potent inhibitor of human DHODH. The following table summarizes its key quantitative inhibitory parameters.
| Parameter | Value | Species | Notes |
| IC50 | 261 nM | Human | The half maximal inhibitory concentration against recombinant hDHODH.[1][2][5] |
| Kiapp | 32 nM | Human | The apparent binding affinity for hDHODH.[1][2] |
Signaling Pathways and Cellular Processes Affected
The inhibition of hDHODH by this compound initiates a cascade of events that impact several cellular signaling pathways and processes.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of hDHODH inhibitors like this compound.
Biochemical Assay for hDHODH Inhibition
This protocol is adapted from studies characterizing novel DHODH inhibitors.[4][6]
Objective: To determine the in vitro inhibitory activity of a compound against recombinant human DHODH.
Principle: The enzymatic activity of hDHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Tris-HCl buffer (pH 8.0)
-
Triton X-100
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotate (DHO)
-
Test compound (this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and Triton X-100.
-
In a 96-well plate, add the reaction buffer, Coenzyme Q10, and DCIP.
-
Add serial dilutions of the test compound (this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol is a general method to assess the effect of a DHODH inhibitor on cancer cell growth.[4]
Objective: To determine the effect of this compound on the proliferation of a cancer cell line.
Principle: Cell viability is measured using a colorimetric assay (e.g., CCK-8 or MTT) after treatment with the inhibitor. A rescue experiment with uridine is performed to confirm the mechanism of action.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
This compound
-
Uridine
-
CCK-8 or MTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
For the rescue experiment, treat a parallel set of cells with the same concentrations of this compound in the presence of excess uridine (e.g., 100 µM).
-
Include vehicle-treated and untreated cells as controls.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH-IN-3 | HsDHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of hDHODH-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and viral infections. This technical guide provides a comprehensive overview of the discovery and synthesis of hDHODH-IN-3, a potent inhibitor belonging to the triazolopyrimidine class. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative activity. Furthermore, this guide includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the scientific context and practical application of this promising inhibitor.
Introduction: The Role of hDHODH in Cellular Metabolism and Disease
The de novo synthesis of pyrimidines is an essential metabolic pathway for the production of nucleotides, the building blocks of DNA and RNA.[1][2] Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3][4] While most normal cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on the de novo pathway to meet their increased demand for nucleotides.[4] This dependency makes hDHODH an attractive target for the development of therapeutics aimed at selectively inhibiting the growth of these cells.
Inhibition of hDHODH leads to a depletion of the intracellular pyrimidine pool, which in turn results in the cessation of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[4] This mechanism of action has been successfully exploited in the development of drugs for autoimmune diseases, such as leflunomide and its active metabolite teriflunomide, which are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[3] More recently, the role of hDHODH in viral replication has come into focus. Many viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide supply for the replication of their genetic material.[5] Consequently, inhibiting hDHODH has emerged as a promising broad-spectrum antiviral strategy.[6][7]
Discovery of this compound: A Triazolopyrimidine-Based Inhibitor
This compound (also known as compound 21d) is a potent inhibitor of human dihydroorotate dehydrogenase.[8] It belongs to a class of compounds characterized by a[2][8][9]triazolo[1,5-a]pyrimidine scaffold.[10][11] The discovery of this class of inhibitors originated from high-throughput screening campaigns aimed at identifying novel antimalarial agents targeting the Plasmodium falciparum DHODH (PfDHODH).[1][10] Subsequent structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts led to the identification of analogs with potent activity against the human enzyme and promising antiviral properties.[12]
This compound has demonstrated significant inhibitory activity against the replication of the measles virus, with a reported pMIC50 value of 8.6.[8] The triazolopyrimidine core of this compound serves as a key pharmacophore, with substituents at various positions of the ring system influencing potency and selectivity.
Synthesis of this compound
The synthesis of this compound and its analogs generally follows a multi-step sequence starting from the construction of the core triazolopyrimidine scaffold. While the specific, detailed protocol for this compound is found within specialized medicinal chemistry literature, a general and representative synthetic scheme for this class of compounds is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for triazolopyrimidine-based hDHODH inhibitors.
Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of a triazolopyrimidine core, which is central to the structure of this compound.
Step 1: Synthesis of 7-Hydroxy-[2][8][9]triazolo[1,5-a]pyrimidine Intermediate [11]
-
A mixture of a substituted 3-amino-1,2,4-triazole and a slight molar excess of a substituted β-ketoester is prepared in a suitable solvent, such as glacial acetic acid.
-
The reaction mixture is heated to reflux for several hours.
-
Upon completion, the reaction is cooled, and the resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried to yield the 7-hydroxy-[2][8][9]triazolo[1,5-a]pyrimidine intermediate.
Step 2: Synthesis of 7-Chloro-[2][8][9]triazolo[1,5-a]pyrimidine Intermediate [11]
-
The 7-hydroxy-triazolopyrimidine intermediate is suspended in phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added.
-
The mixture is heated to reflux for several hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the 7-chloro-[2][8][9]triazolo[1,5-a]pyrimidine intermediate.
Step 3: Synthesis of the Final this compound Analog [11]
-
The 7-chloro-triazolopyrimidine intermediate is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
A slight molar excess of the desired aromatic amine is added to the solution.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the product often precipitates out of the solution and can be collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography to yield the final triazolopyrimidine-based hDHODH inhibitor.
Biological Evaluation of this compound
The inhibitory activity of this compound is determined through a combination of enzymatic and cell-based assays.
hDHODH Enzyme Inhibition Assay
The direct inhibitory effect of this compound on the hDHODH enzyme can be measured using a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.
Caption: Workflow for a typical hDHODH enzyme inhibition assay.
Experimental Protocol:
-
Recombinant hDHODH enzyme is pre-incubated with varying concentrations of this compound in an assay buffer containing a suitable detergent and coenzyme Q.
-
The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate.
-
The rate of the reaction is monitored by measuring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Antiviral Activity Assay (Measles Virus Replication)
The antiviral efficacy of this compound is assessed by its ability to inhibit viral replication in a cell-based assay.
Experimental Protocol:
-
Vero cells (or another susceptible cell line) are seeded in multi-well plates.
-
The cells are infected with a known titer of measles virus.
-
After a short adsorption period, the virus inoculum is removed, and the cells are treated with various concentrations of this compound.
-
The plates are incubated for a period that allows for multiple rounds of viral replication.
-
The extent of viral replication is quantified by methods such as plaque reduction assay, TCID₅₀ (50% tissue culture infectious dose) determination, or by measuring the expression of a viral reporter gene.
-
The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is determined.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Measles Virus Replication (pMIC₅₀) | 8.6 | [8] |
| hDHODH IC₅₀ | 261 nM | [1] |
| hDHODH Kiapp | 32 nM | [1] |
Table 2: Antiviral Activity of Selected hDHODH Inhibitors
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Teriflunomide | Influenza A (WSN) | MDCK | 35.02 | [7] |
| S312 | Influenza A (H1N1) | MDCK | 2.37 | [7] |
| S416 | SARS-CoV-2 | Vero | 0.017 | [7] |
| Brequinar | SARS-CoV-2 | Calu-3 | 17 (CC₅₀) | [9] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the de novo pyrimidine biosynthesis pathway. The diagram below illustrates the central role of hDHODH in this pathway and the consequences of its inhibition.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent triazolopyrimidine-based inhibitor of human dihydroorotate dehydrogenase with significant antiviral activity. Its discovery highlights the therapeutic potential of targeting host metabolic pathways for the treatment of a range of diseases. The synthetic route to this class of compounds is well-established, allowing for further optimization and exploration of its therapeutic applications. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, virology, and oncology who are interested in the development of novel hDHODH inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound is warranted to fully assess its potential as a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Structural Biology of hDHODH-IN-3: A Technical Overview
Disclaimer: As of November 2025, publicly available information specifically identifying a molecule as "hDHODH-IN-3" is limited. This guide provides a comprehensive technical overview of the structural biology of human dihydroorotate dehydrogenase (hDHODH) in complex with a representative inhibitor, compound 1291 , to serve as a template for researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presentation formats are directly applicable to the study of novel hDHODH inhibitors like the putative this compound.
Introduction to Human Dihydroorotate Dehydrogenase (hDHODH)
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[2] hDHODH is located on the inner mitochondrial membrane and uses ubiquinone as its electron acceptor, thus linking pyrimidine synthesis to the electron transport chain.[3] Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, hDHODH is a validated and attractive therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[2][4]
Quantitative Data on hDHODH Inhibition
The following tables summarize key quantitative data for hDHODH in complex with various inhibitors, providing a basis for comparison.
Table 1: Crystallographic Data for hDHODH-Inhibitor Complexes
| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free |
| 6J3C | Compound 1291 | 1.85 | 0.169 | 0.195 |
| 1D3G | Brequinar Analog | 1.60 | 0.168 | 0.188 |
| 3U2O | Teriflunomide Analog | Not Specified | Not Specified | Not Specified |
| 6QU7 | BAY 2402234 | 1.52 | 0.152 | 0.173 |
Data sourced from RCSB PDB.[5][6][7][8]
Table 2: Inhibitory Activity of Selected hDHODH Inhibitors
| Inhibitor | IC50 (μM) | Assay Conditions |
| (R)-HZ00 | 1.0 | Enzymatic assay with Coenzyme Q10 |
| (S)-HZ00 | 9.5 | Enzymatic assay with Coenzyme Q10 |
| HZ05 | < 1 (nM range) | Kinetic DHODH enzyme assay |
| Brequinar | 0.006 (for rat DHODH) | Not Specified |
Data sourced from various publications.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of structural and functional studies of hDHODH inhibitors.
Protein Expression and Purification of hDHODH
-
Gene Synthesis and Cloning : The gene encoding the soluble domain of human DHODH (residues 30-395) is synthesized and cloned into an expression vector, often a pET vector, with an N-terminal His-tag for purification.
-
Expression : The plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). Cells are grown in Luria-Bertani (LB) medium at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are grown at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography : The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged hDHODH is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography : The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Protein purity is assessed by SDS-PAGE.
Crystallization of hDHODH-Inhibitor Complexes
-
Complex Formation : Purified hDHODH is incubated with a molar excess (e.g., 5 to 10-fold) of the inhibitor (e.g., Compound 1291) for a period of time (e.g., 1-2 hours) on ice to allow for complex formation.
-
Crystallization Screening : The hDHODH-inhibitor complex is concentrated to a suitable concentration (e.g., 10-15 mg/mL). Crystallization screens are set up using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C). A variety of commercial crystallization screens are typically used to sample a wide range of conditions.
-
Crystal Optimization : Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality single crystals.
-
Cryo-protection and Data Collection : Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[5]
hDHODH Enzyme Activity Assay
-
Assay Principle : The activity of hDHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), in the presence of the substrates L-dihydroorotate (DHO) and a ubiquinone analog, such as decylubiquinone (QD).[11]
-
Reaction Mixture : The standard reaction mixture contains buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% v/v Triton X-100, pH 8.0), DHO, QD, and DCIP.[11]
-
Procedure : The reaction is initiated by the addition of purified hDHODH enzyme. The decrease in absorbance of DCIP at 600 nm is monitored over time using a spectrophotometer.
-
Inhibition Studies : To determine the IC50 value of an inhibitor, the assay is performed in the presence of varying concentrations of the compound. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of hDHODH.
Experimental Workflow for hDHODH Inhibitor Characterization
Caption: Generalized workflow for the characterization of novel hDHODH inhibitors.
Binding Mode of Compound 1291 in hDHODH
Caption: Key interactions of Compound 1291 within the hDHODH binding site.
Structural Insights into hDHODH Inhibition by Compound 1291
The crystal structure of hDHODH in complex with inhibitor 1291 (PDB: 6J3C) reveals that the inhibitor binds in a tunnel-like pocket that leads to the FMN cofactor.[1][5] This is the putative binding site for the natural substrate, ubiquinone. The binding of Compound 1291 is stabilized by a combination of hydrogen bonds and extensive hydrophobic interactions.[1]
-
Hydrogen Bonds : The inhibitor forms crucial hydrogen bonds with the side chains of Arginine 136 (Arg136) and Tyrosine 38 (Tyr38).[1] These polar interactions anchor the inhibitor within the binding site.
-
Hydrophobic Interactions : A significant portion of the inhibitor is involved in hydrophobic interactions with a number of residues, including Met43, Leu46, Leu58, Phe62, Phe98, Met111, and Leu359.[1] These interactions contribute substantially to the binding affinity.
The binding mode of Compound 1291 is noted to be similar to that of brequinar, another potent hDHODH inhibitor, with its biphenylic moiety occupying a similar position.[1] This structural information is invaluable for the structure-based design of new, more potent, and selective hDHODH inhibitors. By understanding the specific interactions that govern inhibitor binding, medicinal chemists can rationally design modifications to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. www1.rcsb.org [www1.rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Binding Site of hDHODH-IN-3 on Human Dihydroorotate Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site of the inhibitor hDHODH-IN-3 on human dihydroorotate dehydrogenase (hDHODH). hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics for cancer, autoimmune disorders, and viral diseases. Understanding the precise binding interactions of potent inhibitors like this compound is paramount for structure-based drug design and the development of next-generation therapeutics.
Executive Summary
This compound is a potent inhibitor of human DHODH, binding to the ubiquinone binding cavity of the enzyme. This guide summarizes the key binding characteristics, including quantitative binding data, the specific amino acid residues involved in the interaction, and detailed experimental protocols for characterizing such binding events. While a specific co-crystal structure of hDHODH with this compound is not publicly available, this guide infers the binding mode based on the extensive structural and biochemical data available for other inhibitors that share the same binding pocket.
Data Presentation: Quantitative Binding Affinity of this compound
The inhibitory potency of this compound against hDHODH has been determined through enzymatic assays. The key quantitative metrics are summarized in the table below.
| Inhibitor | IC50 (nM) | Apparent Ki (Kiapp) (nM) |
| This compound | 261 | 32 |
These values indicate that this compound is a highly potent inhibitor of hDHODH, with an apparent inhibition constant in the low nanomolar range.
The this compound Binding Site: A Ubiquinone-Competitive Mechanism
This compound exerts its inhibitory effect by competing with the natural substrate, ubiquinone, for its binding site. This binding pocket is a hydrophobic tunnel that leads to the flavin mononucleotide (FMN) cofactor.[1] The binding of inhibitors in this tunnel blocks the electron transfer step of the dihydroorotate to orotate conversion, thereby halting pyrimidine biosynthesis.
Based on crystallographic studies of hDHODH in complex with various inhibitors that bind in the ubiquinone tunnel, the key amino acid residues lining this pocket can be identified. These residues are crucial for the affinity and specificity of inhibitors like this compound. The interactions are a combination of hydrophobic contacts and hydrogen bonds.
Key Amino Acid Residues in the Ubiquinone Binding Tunnel:
-
Hydrophobic Interactions: A substantial portion of the binding energy for inhibitors in this pocket is derived from hydrophobic interactions. Key residues contributing to this include:
-
Tyrosine (Tyr) 38
-
Methionine (Met) 43
-
Leucine (Leu) 46
-
Leucine (Leu) 50
-
Alanine (Ala) 55
-
Leucine (Leu) 58
-
Alanine (Ala) 59
-
Phenylalanine (Phe) 62
-
Leucine (Leu) 67
-
Leucine (Leu) 68
-
Proline (Pro) 69
-
Phenylalanine (Phe) 98
-
Methionine (Met) 111
-
Leucine (Leu) 359
-
Proline (Pro) 364[2]
-
-
Hydrogen Bonding and Polar Interactions: Specific hydrogen bonds and polar interactions provide directional contacts that are critical for high-affinity binding. Key residues involved in these interactions include:
-
Glutamine (Gln) 47
-
Arginine (Arg) 136
-
Tyrosine (Tyr) 356
-
Threonine (Thr) 360[2]
-
The flexibility of certain loop regions at the entrance of the binding pocket can also influence inhibitor binding and selectivity.[3]
Mandatory Visualizations
To illustrate the key concepts, the following diagrams have been generated using the DOT language.
Caption: Logical flow of this compound binding and subsequent inhibition of pyrimidine biosynthesis.
Caption: A typical experimental workflow for characterizing a novel hDHODH inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments involved in characterizing the binding of inhibitors to hDHODH.
Recombinant Human DHODH (hDHODH) Expression and Purification
-
Gene Synthesis and Cloning: The gene encoding the soluble domain of human DHODH (typically residues 30-396 to remove the N-terminal mitochondrial targeting sequence) is synthesized and cloned into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). The His-tagged hDHODH is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer (A280) or a Bradford assay.
hDHODH Enzyme Inhibition Assay (DCIP-Based)
This assay measures the enzymatic activity of hDHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100.
-
Substrate Solution: Dihydroorotate (DHO) in assay buffer.
-
Electron Acceptor Solution: DCIP in assay buffer.
-
Coenzyme Solution: Decylubiquinone in assay buffer.
-
Inhibitor Stock Solution: this compound dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the inhibitor (this compound) at various concentrations (typically a serial dilution). For the control wells, add an equivalent volume of DMSO.
-
Add the purified hDHODH enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHO, DCIP, and decylubiquinone.
-
Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCIP absorbs) over time using a plate reader.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determination of Apparent Inhibition Constant (Kiapp)
The apparent inhibition constant (Kiapp) can be determined using the Cheng-Prusoff equation if the inhibition is competitive:
Ki = IC50 / (1 + [S]/Km)
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the natural substrate (dihydroorotate).
-
Km is the Michaelis-Menten constant for the substrate.
To determine Km, the enzyme activity is measured at various concentrations of dihydroorotate, and the data is fitted to the Michaelis-Menten equation.
X-ray Crystallography of hDHODH-Inhibitor Complex (General Protocol)
While a specific structure for this compound is unavailable, the general protocol for obtaining such a structure is as follows:
-
Co-crystallization:
-
The purified hDHODH protein is concentrated to a high concentration (e.g., 5-10 mg/mL).
-
The inhibitor (this compound) is added in molar excess (e.g., 5-10 fold) to the protein solution and incubated.
-
Crystallization screens are set up using various crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[1]
-
-
Crystal Harvesting and Data Collection:
-
Crystals are harvested and cryo-protected before being flash-frozen in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
-
Structure Solution and Refinement:
-
The structure is solved using molecular replacement with a known hDHODH structure as a search model.
-
The model is refined against the diffraction data, and the inhibitor is built into the electron density map.
-
-
Structural Analysis:
-
The final refined structure is analyzed to identify the specific amino acid residues that interact with the inhibitor, the nature of these interactions (hydrogen bonds, hydrophobic contacts), and any conformational changes in the protein upon inhibitor binding.
-
Conclusion
This compound is a potent, ubiquinone-competitive inhibitor of human dihydroorotate dehydrogenase. Its binding within the hydrophobic tunnel of the enzyme effectively blocks pyrimidine biosynthesis, highlighting its therapeutic potential. While the precise atomic-level interactions of this compound await elucidation via co-crystallography, the extensive knowledge of the ubiquinone binding pocket provides a robust framework for understanding its mechanism of action. The experimental protocols detailed in this guide offer a comprehensive approach for the characterization of this and other novel hDHODH inhibitors, facilitating the ongoing efforts in the rational design of new and improved therapeutic agents targeting this critical enzyme.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of hDHODH in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of DNA, RNA, and other essential biomolecules required for cell proliferation.[1] In contrast to normal cells, which can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells exhibit a heightened dependence on the de novo pathway to meet the demands of rapid proliferation and tumor growth.[2] This dependency makes hDHODH a compelling therapeutic target in oncology.
Inhibition of hDHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[3] A number of small molecule inhibitors of hDHODH have been developed and are in various stages of preclinical and clinical evaluation. While a compound designated hDHODH-IN-3 is a known potent inhibitor of the hDHODH enzyme with a reported IC50 of 261 nM and a Kiapp of 32 nM, publicly available data on its specific application and validation in cancer models is limited.[4][5] Therefore, this technical guide will use the extensively studied hDHODH inhibitors, Brequinar and Teriflunomide, as exemplars to detail the core principles and experimental methodologies for the target validation of hDHODH inhibitors in cancer cells.
Quantitative Analysis of hDHODH Inhibitor Activity
A critical step in target validation is quantifying the potency and efficacy of the inhibitor across various cancer cell lines. This data allows for the assessment of the inhibitor's spectrum of activity and the identification of sensitive cancer types.
Table 1: In Vitro Antiproliferative Activity of Brequinar
| Cancer Type | Cell Line | IC50 | Assay Type | Reference |
| Neuroblastoma | SK-N-BE(2)C | Low nM range | Not Specified | [6] |
| Neuroblastoma | SK-N-AS | Low nM range | Not Specified | [6] |
| Cervical Cancer | CaSki | 0.747 µM (48h) | CCK-8 | [7] |
| Cervical Cancer | HeLa | 0.338 µM (48h) | CCK-8 | [7] |
| Colon Cancer | HCT 116 | Not Specified | MTT | [8] |
Table 2: In Vitro Antiproliferative Activity of Teriflunomide
| Cancer Type | Cell Line | Effect | Assay Type | Reference |
| Triple Negative Breast Cancer | Multiple | Proliferation inhibition, cell cycle delay, apoptosis | Not Specified | [9] |
Table 3: In Vivo Efficacy of Brequinar
| Cancer Model | Treatment | Outcome | Reference |
| Neuroblastoma Xenograft (SK-N-BE(2)C) | Brequinar | Reduced tumor growth, induced caspase-3 activation | [10] |
| Transgenic Neuroblastoma (TH-MYCN) | Brequinar | Dramatically reduced tumor growth, extended survival | [10] |
| Glioblastoma Xenograft (LN229) | 10 mg/kg Brequinar (daily IP) | Reduced tumor volume and weight | [11] |
| Melanoma Syngeneic (B16F10) | 10mg/kg Brequinar (daily IP) | Significant tumor growth inhibition | [12] |
| Colon Cancer Xenograft (HCT 116) | Brequinar | Significant inhibition of tumor growth | [13] |
Signaling Pathways and Mechanisms of Action
Inhibition of hDHODH triggers a cascade of downstream cellular events. Understanding these signaling pathways is key to elucidating the inhibitor's mechanism of action and identifying potential biomarkers of response.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for target validation. The following sections provide methodologies for key assays used to characterize the anticancer effects of hDHODH inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
hDHODH inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the hDHODH inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
hDHODH inhibitor
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the hDHODH inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell lines
-
hDHODH inhibitor
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the hDHODH inhibitor for the desired time.
-
Harvest the cells, wash with PBS, and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise into cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by hDHODH inhibition (e.g., p53, c-Myc, β-catenin, p21).
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p53, anti-c-Myc, anti-β-catenin, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Model
Animal models are essential for evaluating the antitumor efficacy of a drug candidate in a physiological context.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
hDHODH inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the hDHODH inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injection).[11]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[11]
Conclusion
The validation of hDHODH as a therapeutic target in cancer cells is a multi-faceted process that requires a combination of in vitro and in vivo experimental approaches. By quantifying the antiproliferative effects, elucidating the underlying signaling mechanisms, and demonstrating in vivo efficacy, researchers can build a robust data package to support the clinical development of novel hDHODH inhibitors. The methodologies and data presented in this guide, using well-characterized inhibitors as examples, provide a framework for the rigorous evaluation of this promising class of anticancer agents.
References
- 1. scienmag.com [scienmag.com]
- 2. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DHODH-IN-3 | HsDHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 6. Synthesis and biological evaluation of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors based on a thieno[2,3-d]pyrimidin-4(3H)-one core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 13. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to hDHODH-IN-3 and the Pyrimidine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the de novo pyrimidine biosynthesis pathway, the critical role of human dihydroorotate dehydrogenase (hDHODH), and the inhibitory mechanism of hDHODH-IN-3. It is intended to serve as a technical resource, incorporating quantitative data, experimental methodologies, and pathway visualizations to facilitate research and development in this area.
The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[1] The pathway begins with simple precursors and culminates in the synthesis of uridine monophosphate (UMP), the parent pyrimidine nucleotide from which others are derived.[2][3]
The initial three steps of this pathway are catalyzed in the cytosol by a single trifunctional enzyme known as CAD, which comprises carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase.[2][4] The fourth and rate-limiting step is catalyzed by dihydroorotate dehydrogenase (DHODH).[5][6][7][8] Unlike the other enzymes in the pathway, DHODH is located on the inner membrane of the mitochondria.[2][9] The final two steps are catalyzed by the bifunctional enzyme UMP synthase (UMPS), which converts orotate to UMP.[2][4]
Rapidly proliferating cells, such as cancer cells, are often more dependent on the de novo pathway than on salvage pathways for pyrimidine supply, making it an attractive target for therapeutic intervention.[2][10]
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Human Dihydroorotate Dehydrogenase (hDHODH)
Human DHODH is a flavin-dependent mitochondrial enzyme that is a key therapeutic target for autoimmune diseases and cancer.[5][6][11] It belongs to the Class 2 family of DHODHs, which are membrane-associated and use ubiquinone (Coenzyme Q) as an electron acceptor, thus linking pyrimidine biosynthesis directly to the mitochondrial electron transport chain.[8][9][12] The enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the pathway.[10] Inhibition of hDHODH leads to a depletion of the pyrimidine pool, which in turn can induce cell cycle arrest and suppress the proliferation of rapidly dividing cells.[2][13]
The structure of hDHODH features a ubiquinone binding cavity, which is a common target for small molecule inhibitors.[14][15] This site is distinct from the binding site for the substrate, dihydroorotate.
This compound: A Potent and Specific Inhibitor
This compound is a potent small molecule inhibitor of human DHODH.[14] Its mechanism of action involves binding to the ubiquinone binding cavities within the enzyme, thereby preventing the redox reaction necessary for the conversion of dihydroorotate to orotate.[14]
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified and is presented below in comparison to other well-characterized DHODH inhibitors.
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ app (nM) | Citation(s) |
| This compound | Human DHODH | 261 | 32 | [14] |
| Brequinar | Human DHODH | 4.5 - 5.2 | N/A | [6][7] |
| Teriflunomide | Human DHODH | 130 - 388 | N/A | [6][16] |
| Indoluidin D | Human DHODH | 210 | N/A | [7] |
| A771726 | Human DHODH | 411 | N/A | [7] |
N/A: Data not available in the cited sources.
Experimental Protocols
Characterizing the potency of novel inhibitors is a critical step in drug development. Below is a generalized protocol for an in vitro enzymatic assay to determine the IC₅₀ of a compound against hDHODH.
In Vitro hDHODH Inhibition Assay (Fluorescence-Based)
Principle: This assay measures the activity of recombinant human DHODH by monitoring the reduction of a ubiquinone analog, which is coupled to a fluorescent reporter system. The rate of the reaction is determined in the presence of varying concentrations of the test inhibitor, allowing for the calculation of the IC₅₀ value.
Materials:
-
Recombinant human DHODH (e.g., truncated form for solubility).[7]
-
Dihydroorotate (DHO), substrate.
-
Coenzyme Q₁₀ (or a suitable analog), electron acceptor.[17]
-
Assay Buffer (e.g., Tris-HCl with detergent like Triton X-100).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Fluorescence plate reader.
-
Microplates (e.g., 384-well).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A common approach is a 10-dose, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[16]
-
Reaction Mixture: In each well of the microplate, add the assay buffer, recombinant hDHODH enzyme, and the electron acceptor.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls for 100% enzyme activity (DMSO only) and 0% activity (no enzyme or a known potent inhibitor like Brequinar).
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the fluorescence curve.
-
Normalize the rates to the control wells (0% and 100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Caption: A generalized workflow for determining the IC50 of hDHODH inhibitors.
Therapeutic Relevance
Inhibitors of DHODH have established clinical use in autoimmune diseases, such as rheumatoid arthritis.[13] More recently, they have emerged as a promising new class of anticancer agents, particularly for acute myeloid leukemia (AML).[1][2] In AML, pyrimidine starvation induced by DHODH inhibitors has been shown to not only halt proliferation but also to promote the differentiation of leukemic cells.[1][2] The dependence of certain malignancies on de novo pyrimidine synthesis provides a potential therapeutic window, allowing for selective targeting of cancer cells over normal tissues.[2] Furthermore, DHODH inhibitors are being investigated for their broad-spectrum antiviral and antimalarial activities.[13][14]
References
- 1. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Dihydroorotate Dehydrogenase: A Mitochondrial Enzyme of Pyrimidine Biosynthesis [biotecharticles.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-3: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
hDHODH-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), has emerged as a promising candidate for antiviral therapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, synthesis, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. The primary focus of this document is on the antiviral applications of this compound, particularly against the measles virus, as supported by current scientific literature.
Introduction to hDHODH as a Therapeutic Target
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, as well as for the replication of many viruses that rely on the host cell's machinery for nucleotide synthesis.[2][3] Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and inhibition of viral replication, making it an attractive target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections.[3][4]
This compound: An Overview
This compound (also referred to as compound 21d) is a potent, selective inhibitor of human hDHODH.[4][5][6][7][8] It belongs to a class of pyrazole carboxamide derivatives that have demonstrated significant antiviral activity. The primary reported application for this compound is in the inhibition of measles virus replication.[4][5][6][7][8]
Chemical Properties
| Property | Value |
| CAS Number | 1644156-80-8 |
| Molecular Formula | C₁₈H₁₉BrN₄O₂ |
| Molecular Weight | 403.27 g/mol |
| Chemical Name | 4-bromo-N-(4-methoxybenzyl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxamide |
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of hDHODH. This inhibition blocks the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway. The resulting depletion of pyrimidines starves the cell of essential building blocks for DNA and RNA synthesis, thereby halting cell proliferation and viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yves Janin - Alkoxypyrazoles, inhibitors of dihydroorotate dehydrogenase (DHODH) - Research - Institut Pasteur [research.pasteur.fr]
hDHODH-IN-3: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) has emerged as a significant therapeutic target for autoimmune diseases. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells such as activated lymphocytes. Inhibition of hDHODH depletes the pyrimidine pool, thereby suppressing the clonal expansion of T and B cells that drive autoimmune pathology. This guide provides a comprehensive technical overview of hDHODH-IN-3, a known inhibitor of hDHODH, within the context of autoimmune disease research. While specific data on this compound in autoimmune models is not currently available in the public domain, this document outlines its known biological activity, the broader role of hDHODH inhibitors in autoimmunity, and detailed experimental protocols that can be adapted for its evaluation.
This compound, also identified as compound 21d, is a known inhibitor of human dihydroorotate dehydrogenase (HsDHODH).[1][2] Its primary reported biological activity is the inhibition of measles virus replication, with a pMIC50 value of 8.6.[1][2] While its efficacy in autoimmune disease models has not been publicly documented, its action as an hDHODH inhibitor suggests potential therapeutic utility in this area.
Core Concepts: The Role of hDHODH in Autoimmunity
Autoimmune diseases are characterized by an aberrant immune response against self-antigens, leading to chronic inflammation and tissue damage. This process is heavily dependent on the proliferation of autoreactive T and B lymphocytes. These activated immune cells have a high demand for nucleotides to support DNA replication and cell division.
The de novo pyrimidine biosynthesis pathway is a key metabolic route for the production of pyrimidine nucleotides. By inhibiting hDHODH, the rate-limiting enzyme in this pathway, the supply of essential pyrimidines (uridine and cytidine) is restricted. This has a cytostatic effect on rapidly proliferating lymphocytes, thereby dampening the autoimmune response.
Quantitative Data
Specific quantitative data for this compound in the context of autoimmune disease research, such as IC50 values against hDHODH, efficacy in animal models of autoimmunity (e.g., collagen-induced arthritis), or pharmacokinetic profiles, are not available in the reviewed literature. The only publicly available quantitative measure of its biological activity is its anti-measles virus potency.
Table 1: Known Biological Activity of this compound
| Parameter | Value | Reference |
| Target | Human Dihydroorotate Dehydrogenase (HsDHODH) | [1][2] |
| Known Activity | Inhibition of measles virus replication | [1][2] |
| pMIC50 | 8.6 | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches for evaluating hDHODH inhibitors like this compound, the following diagrams are provided.
References
An In-depth Guide to the Crystallographic Binding Mode of a Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: The specific inhibitor "hDHODH-IN-3" was not identifiable in publicly available scientific literature or databases. This guide therefore provides a comprehensive analysis of the crystallographic binding mode of a well-characterized, potent, and structurally relevant inhibitor of human dihydroorotate dehydrogenase (hDHODH), a Brequinar analog, based on the high-resolution crystal structure from the Protein Data Bank (PDB ID: 1D3G). This information serves as a representative example and a valuable resource for understanding the principles of hDHODH inhibition.
Introduction to hDHODH as a Therapeutic Target
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for the production of DNA, RNA, and other vital cellular components.[3] While most normal cells can utilize salvage pathways for their pyrimidine supply, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on the de novo pathway.[4] This dependency makes hDHODH a compelling target for the development of therapeutics for autoimmune diseases, cancer, and viral infections.[5]
Quantitative Data for Brequinar and its Analog
The following tables summarize the key quantitative data for the hDHODH inhibitor Brequinar and the crystallographic data for its analog in complex with hDHODH.
| Inhibitor | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | ~5.2 - 20 | [1][6] |
| Table 1: In vitro inhibitory potency of Brequinar against human DHODH. |
| PDB ID | Complex | Resolution (Å) | R-work | R-free | Reference |
| 1D3G | hDHODH with Brequinar analog | 1.60 | 0.168 | 0.188 | [4] |
| Table 2: Crystallographic data for the hDHODH-Brequinar analog complex. |
De Novo Pyrimidine Biosynthesis Pathway
The diagram below illustrates the central role of hDHODH in the de novo pyrimidine biosynthesis pathway.
Crystallographic Binding Mode of the Brequinar Analog (PDB: 1D3G)
The crystal structure of hDHODH in complex with a Brequinar analog (PDB ID: 1D3G) reveals that the inhibitor binds in a hydrophobic tunnel that is believed to be the binding site for the electron acceptor, ubiquinone.[4] This binding pocket is located in an α-helical domain that forms the opening to the active site where dihydroorotate is oxidized.[4]
The key interactions between the Brequinar analog and hDHODH are a combination of hydrogen bonds and hydrophobic interactions:
-
Hydrogen Bonds: The carboxylate group of the inhibitor forms crucial hydrogen bonds with the side chains of Arginine 136 (Arg136) and Glutamine 47 (Gln47) .[7] These interactions anchor the inhibitor in the binding pocket.
-
Hydrophobic Interactions: The bicyclic quinoline core and the fluorinated biphenyl group of the Brequinar analog are buried deep within the hydrophobic tunnel, making extensive van der Waals contacts with several non-polar residues. Key residues contributing to these hydrophobic interactions include Proline 364 (Pro364) , Threonine 63 (Thr63) , Leucine 67 (Leu67) , and Leucine 68 (Leu68) .[7] Alanine 55 (Ala55) is also noted as a critical residue in the binding pocket.[8]
The diagram below visualizes these key interactions.
Experimental Protocols
hDHODH Enzyme Inhibition Assay (DCIP-based)
This protocol describes a common colorimetric assay to determine the in vitro inhibitory activity of compounds against hDHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor.
Materials:
-
Recombinant human hDHODH (N-terminally truncated, soluble form)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 60 µM DCIP, and 50 µM decylubiquinone.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified hDHODH enzyme to the wells containing the reaction mixture and the test compounds. The final enzyme concentration should be adjusted to yield a linear reaction rate.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding dihydroorotate to a final concentration of 100 µM.
-
Immediately monitor the decrease in absorbance at 600 nm over time (e.g., for 2-10 minutes) using a microplate reader. The rate of DCIP reduction is proportional to the hDHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Crystallographic Workflow for hDHODH-Inhibitor Complex
The following diagram outlines the major steps involved in determining the crystal structure of hDHODH in complex with an inhibitor.
Detailed Steps:
-
Gene Cloning and Protein Expression: The gene encoding for a soluble, truncated version of human DHODH (lacking the N-terminal transmembrane domain) is cloned into an expression vector. The protein is then overexpressed in a suitable host, typically E. coli.
-
Protein Purification: The expressed hDHODH is purified to homogeneity using a combination of chromatographic techniques, such as immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.
-
Complex Formation: The purified hDHODH is incubated with a molar excess of the inhibitor to ensure the formation of a stable protein-inhibitor complex.
-
Crystallization: The hDHODH-inhibitor complex is subjected to crystallization screening using techniques like vapor diffusion (hanging or sitting drop). A variety of conditions (precipitants, pH, temperature, additives) are tested to find optimal conditions for crystal growth.
-
X-ray Diffraction Data Collection: High-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays by the crystal lattice is recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution: The phase information, which is lost during the diffraction experiment, is determined using methods like molecular replacement, using a known structure of hDHODH as a search model.
-
Model Building and Refinement: An atomic model of the protein-inhibitor complex is built into the calculated electron density map. The model is then refined to improve its fit to the experimental X-ray data.
-
Structure Validation and Deposition: The final model is validated for its stereochemical quality and agreement with the experimental data before being deposited in the Protein Data Bank (PDB).
Conclusion
The crystallographic analysis of hDHODH in complex with inhibitors like the Brequinar analog provides invaluable insights into the molecular basis of its inhibition. The inhibitor occupies the ubiquinone binding tunnel, forming specific hydrogen bonds and extensive hydrophobic interactions that account for its high potency. This detailed structural information is crucial for the rational design and optimization of novel hDHODH inhibitors with improved efficacy and selectivity for the treatment of a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling a New Frontier in Autoimmune and Cancer Therapy: A Technical Guide to a Novel Class of hDHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a novel class of human dihydroorotate dehydrogenase (hDHODH) inhibitors, exemplified by the potent compound 1289 . Human DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a highly attractive target for the development of therapeutics against cancer and autoimmune diseases.[1][2] This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the therapeutic potential of this new class of inhibitors.
Core Mechanism of Action
The primary molecular target of this novel inhibitor class is human dihydroorotate dehydrogenase (hDHODH), a flavin-dependent mitochondrial enzyme.[3][4] hDHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][5] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[6][7]
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are therefore heavily reliant on the de novo pyrimidine synthesis pathway.[3] By inhibiting hDHODH, this novel class of compounds effectively depletes the pyrimidine pool, leading to cell cycle arrest and the suppression of cellular proliferation.[8]
The following diagram illustrates the central role of hDHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition.
Quantitative Inhibitory Data
The inhibitory potential of this novel class of compounds has been quantified through enzymatic assays. The data presented below summarizes the high potency of the lead compounds from this series.
| Compound | hDHODH IC₅₀ (nM) |
| Compound 1289 | 16.0 ± 1.4 |
| Compound 1291 | 26.2 ± 1.8 |
| Brequinar (Reference) | 28.3 ± 3.3 |
| Teriflunomide (Reference) | 9.71 ± 1.4 |
Table 1: In vitro inhibitory activity of novel hDHODH inhibitors against the recombinant human DHODH enzyme. Data is presented as the mean ± standard deviation. Reference compound data is included for comparison.[9]
Experimental Protocols
The characterization of this novel class of hDHODH inhibitors involves several key experimental procedures. The methodologies for the primary enzymatic assay and structural analysis are detailed below.
hDHODH Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of hDHODH.
Objective: To determine the IC₅₀ value of test compounds against recombinant human hDHODH.
Materials:
-
Recombinant N-terminally truncated human hDHODH
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone
-
Dihydroorotate
-
Buffer: 150 mM KCl, 0.1% Triton X-100, 50 mM Tris-HCl pH 8.0
-
Test compounds dissolved in DMSO
Procedure:
-
The assay is performed in a 96-well plate format.
-
The final assay mixture contains 60 µM DCIP, 50 µM decylubiquinone, and 100 µM dihydroorotate in the specified buffer.[2]
-
Test compounds are added to the wells at various concentrations.
-
The enzymatic reaction is initiated by the addition of recombinant hDHODH.
-
The reduction of DCIP, which is coupled to the oxidation of dihydroorotate, is monitored by the decrease in absorbance at a specific wavelength (e.g., 595-620 nm) over time using a plate reader.
-
The rate of the reaction is calculated from the linear phase of the absorbance change.
-
IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
The following diagram outlines the general workflow for identifying and characterizing hDHODH inhibitors.
X-ray Crystallography of hDHODH-Inhibitor Complex
Structural analysis provides critical insights into the binding mode of the inhibitors.
Objective: To determine the three-dimensional structure of hDHODH in complex with an inhibitor to understand the molecular interactions.
Procedure:
-
Protein Expression and Purification: The gene for human hDHODH (typically a truncated, more stable form) is expressed in a suitable system like Escherichia coli. The protein is then purified to homogeneity using chromatography techniques.
-
Co-crystallization: The purified hDHODH is mixed with a molar excess of the inhibitor (e.g., Compound 1289) and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.
-
Structure Determination and Refinement: The collected diffraction data is processed to determine the electron density map. The atomic model of the hDHODH-inhibitor complex is built into the electron density and refined to yield the final high-resolution structure.[1]
Crystal structures reveal that this novel class of inhibitors binds within a hydrophobic tunnel in the hDHODH enzyme, near the flavin mononucleotide (FMN) cofactor.[1] The binding is stabilized by numerous hydrophobic interactions and specific hydrogen bonds with key amino acid residues, such as R136 and Y38.[1] This binding mode is distinct from some known inhibitors like teriflunomide but shares similarities with brequinar.[1]
Downstream Cellular Consequences and Therapeutic Rationale
The inhibition of hDHODH and subsequent pyrimidine depletion triggers a cascade of cellular events, providing a strong rationale for its use in treating hyperproliferative disorders.
The logical flow from enzyme inhibition to therapeutic effect is depicted below.
By inducing S-phase arrest and apoptosis, these inhibitors show significant promise in treating various malignancies, including lymphoma and acute myeloid leukemia (AML), as well as autoimmune conditions like rheumatoid arthritis.[7][8][10]
Conclusion
This novel class of hDHODH inhibitors, represented by compounds like 1289, demonstrates high potency and a well-defined mechanism of action. The detailed structural and functional data available provide a solid foundation for further preclinical and clinical development. Their ability to selectively target the metabolic vulnerability of rapidly dividing cells positions them as promising candidates for a new generation of targeted therapies in oncology and immunology.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of hDHODH Inhibition: A Preliminary Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary structure-activity relationship (SAR) of inhibitors targeting human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of hDHODH is a validated therapeutic strategy for a range of diseases, including autoimmune disorders and malaria. While a diverse array of chemical scaffolds have been explored, this document will use a representative series of inhibitors to illustrate key SAR principles, with a potent inhibitor, hDHODH-IN-3, as a notable example.
This compound has been identified as a potent inhibitor of hDHODH with a reported half-maximal inhibitory concentration (IC50) of 261 nM and an apparent dissociation constant (Kiapp) of 32 nM.[1][2][3] This inhibitor is under investigation for its potential in malaria treatment.[1][2][3] The chemical formula for this compound is C17H13ClN2O2. While the primary publication detailing the full SAR of the this compound series is not publicly available, we can extrapolate key principles from well-documented series of hDHODH inhibitors.
The Critical Role of hDHODH in Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental cellular process required for the production of DNA, RNA, and other essential biomolecules. The enzyme hDHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate. This process is coupled to the mitochondrial electron transport chain. By inhibiting hDHODH, the supply of pyrimidines is depleted, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells that are highly dependent on this pathway.
Preliminary Structure-Activity Relationship of a Representative Inhibitor Series
To illustrate the principles of hDHODH inhibitor SAR, we will examine a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides. The core scaffold of these compounds is known to interact with the ubiquinone binding pocket of hDHODH. Modifications at different positions of this scaffold have been shown to significantly impact inhibitory potency.
Table 1: Structure-Activity Relationship of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide Analogs as hDHODH Inhibitors
| Compound ID | R1 (Quinolone) | R2 (N-phenyl) | hDHODH IC50 (nM) |
| 1a | H | H | 550 |
| 1b | 6-F | H | 280 |
| 1c | 6-Cl | H | 150 |
| 1d | 6-Br | H | 120 |
| 1e | 7-F | H | 450 |
| 1f | 7-Cl | H | 210 |
| 2a | 6-Cl | 4'-F | 80 |
| 2b | 6-Cl | 4'-Cl | 55 |
| 2c | 6-Cl | 4'-Br | 40 |
| 2d | 6-Cl | 3',4'-diCl | 25 |
| 2e | 6-Cl | 4'-CF3 | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, as the primary data for this compound is unavailable.
-
Substitution on the Quinolone Ring (R1):
-
Introduction of a halogen at the 6-position of the quinolone ring generally enhances inhibitory activity compared to the unsubstituted analog (1a).
-
The potency increases with the size of the halogen at the 6-position (F < Cl < Br), suggesting a potential hydrophobic or steric interaction in this region of the binding pocket.
-
Halogen substitution at the 7-position is less favorable than at the 6-position, indicating a specific spatial requirement for substituents on the quinolone core.
-
-
Substitution on the N-phenyl Ring (R2):
-
For the potent 6-chloroquinolone series, introducing a halogen at the 4'-position of the N-phenyl ring further improves potency.
-
Similar to the quinolone ring, the inhibitory activity increases with the size of the halogen at the 4'-position (F < Cl < Br).
-
Dihalogenation (3',4'-diCl) or the introduction of a trifluoromethyl group at the 4'-position leads to the most potent compounds in this series, highlighting the importance of electron-withdrawing and lipophilic groups in this region for optimal binding.
-
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of enzyme inhibitors. Below are representative methodologies for key assays used in the characterization of hDHODH inhibitors.
Recombinant hDHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant hDHODH.
Materials:
-
Recombinant human DHODH (N-terminally truncated for solubility)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or 2,6-dichloroindophenol (DCIP) as an electron acceptor
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted test compound, recombinant hDHODH, and the electron acceptor (CoQ10 or DCIP).
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength over time using a microplate reader. For DCIP, the reduction is monitored at 600 nm.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the cytostatic effect of hDHODH inhibitors on a cell line that is dependent on de novo pyrimidine synthesis.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known hDHODH inhibitor).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The preliminary structure-activity relationship for hDHODH inhibitors reveals that specific structural modifications can significantly influence their inhibitory potency. For the representative N-phenyl-4-hydroxy-2-quinolone-3-carboxamide series, halogenation at the 6-position of the quinolone ring and the 4'-position of the N-phenyl ring are key for high affinity binding. The data suggests that a combination of steric bulk and electronic properties in these regions is crucial for effective inhibition. While the specific SAR for this compound is not detailed in publicly available literature, its high potency indicates that it likely possesses optimized structural features that complement the hDHODH binding site. Further investigation into diverse chemical scaffolds will continue to uncover novel inhibitors with improved potency, selectivity, and drug-like properties, offering promising new avenues for the treatment of diseases dependent on de novo pyrimidine biosynthesis.
References
Methodological & Application
Application Notes and Protocols for hDHODH-IN-3 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for the development of therapeutics against cancer and autoimmune diseases. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of a novel hDHODH inhibitor, designated here as hDHODH-IN-3. The protocols outlined below describe methods for determining cell viability, assessing apoptosis, and confirming the mechanism of action through a uridine rescue assay.
Signaling Pathway of hDHODH
The enzyme hDHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, converting dihydroorotate to orotate. This process is essential for the production of pyrimidine nucleotides, which are vital for DNA and RNA synthesis. Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells that are highly dependent on this pathway.
Caption: hDHODH signaling pathway and point of inhibition.
Experimental Protocols
The following are detailed protocols for the cell-based evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (and other inhibitors for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and control inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[5][6][7][8]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Uridine Rescue Assay
This assay confirms that the cytotoxic effect of the inhibitor is due to the inhibition of the de novo pyrimidine synthesis pathway. Exogenous uridine can bypass this pathway and rescue the cells from the inhibitor's effects.[9][10][11]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Uridine solution (100 µM in complete medium)
-
96-well plates
-
MTT assay reagents
Procedure:
-
Follow the protocol for the Cell Viability Assay (steps 1-3).
-
Prepare two sets of inhibitor dilutions: one in complete medium and one in complete medium supplemented with 100 µM uridine.
-
Add the prepared solutions to the cells.
-
Continue with the MTT assay protocol (steps 5-10).
-
Compare the IC50 values in the presence and absence of uridine. A significant shift in the IC50 value in the presence of uridine confirms the on-target effect of the hDHODH inhibitor.
Experimental Workflow Diagram
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for hDHODH Inhibitor Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] It catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step essential for the production of pyrimidines required for DNA and RNA synthesis.[3][4] This makes hDHODH a critical target for the development of therapeutics against cancer, autoimmune diseases, and viral infections.[5][6] This document provides detailed protocols for two common enzymatic assays used to identify and characterize hDHODH inhibitors: a spectrophotometric assay using 2,6-dichlorophenolindophenol (DCIP) and a fluorescence-based assay using resazurin.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route for the synthesis of nucleotide building blocks. hDHODH catalyzes the fourth step in this pathway, which is located in the inner mitochondrial membrane. The electrons generated from the oxidation of dihydroorotate are transferred to the electron transport chain via coenzyme Q.
Data Presentation: Inhibitor Activity
The inhibitory activity of compounds against hDHODH is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for well-characterized hDHODH inhibitors.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Brequinar | 2.1 - 10 | Fluorescence / Spectrophotometric | [3][7] |
| Teriflunomide | 24.5 - 130 | Fluorescence / Spectrophotometric | [3][8] |
| Leflunomide | 332.9 - 6300 | Fluorescence / Spectrophotometric | [3][7] |
| A77-1726 (active metabolite of Leflunomide) | ~600 | Not Specified | [1] |
| BAY-2402234 | 0.42 | Fluorescence | [3] |
| Vidofludimus (4SC-101) | Not Specified | Not Specified | [6] |
| ASLAN003 | Not Specified | Not Specified | [6] |
| PTC299 | Not Specified | Not Specified | [6] |
Experimental Protocols
Two primary methods for determining hDHODH activity in vitro are the DCIP-based spectrophotometric assay and the resazurin-based fluorescence assay. Both assays are reliable and can be adapted for high-throughput screening.
Spectrophotometric Assay using DCIP
This assay measures the reduction of DCIP, an artificial electron acceptor, which results in a decrease in absorbance at 600 nm.[4]
Materials and Reagents:
-
Recombinant human DHODH (hDHODH)
-
L-Dihydroorotic acid (L-DHO)
-
2,6-dichlorophenolindophenol (DCIP)
-
Coenzyme Q10 (Decylubiquinone)
-
Tris-HCl buffer
-
KCl
-
Triton X-100
-
DMSO (for inhibitor stocks)
-
96-well microplates
Protocol Workflow:
Detailed Procedure:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Prepare Reagents:
-
Prepare a stock solution of L-DHO in the assay buffer.
-
Prepare stock solutions of DCIP and Coenzyme Q10 in an appropriate solvent (e.g., ethanol or DMSO) and then dilute in the assay buffer.
-
Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor in assay buffer to the desired concentrations.
-
-
Assay Plate Setup:
-
Add the desired volume of hDHODH enzyme solution to each well of a 96-well plate.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the DCIP/Coenzyme Q10 mixture to all wells.
-
-
Pre-incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding the L-DHO solution to all wells.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
Fluorescence-Based Assay using Resazurin
This high-throughput assay measures the reduction of the non-fluorescent resazurin to the highly fluorescent resorufin.[10]
Materials and Reagents:
-
Recombinant human DHODH (hDHODH)
-
L-Dihydroorotic acid (L-DHO)
-
Resazurin
-
Flavin mononucleotide (FMN)
-
HEPES buffer
-
Triton X-100
-
DMSO (for inhibitor stocks)
-
96-well or 384-well black microplates
Protocol Workflow:
Detailed Procedure:
-
Prepare Assay Buffer: For example, 100 mM HEPES (pH 8.0) with 0.05% Triton X-100.
-
Prepare Reagents:
-
Prepare a stock solution of L-DHO in the assay buffer.
-
Prepare a stock solution of resazurin and FMN in the assay buffer. Protect the resazurin solution from light.[11]
-
Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor in assay buffer to the desired concentrations.
-
-
Assay Plate Setup:
-
Add the hDHODH enzyme solution to each well of a black 96-well or 384-well plate.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the resazurin/FMN mixture to all wells.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).
-
Reaction Initiation: Start the enzymatic reaction by adding the L-DHO solution to all wells.
-
Data Acquisition: Incubate the plate for a suitable time (e.g., 30-60 minutes) at room temperature, protected from light. Measure the fluorescence intensity with an excitation wavelength of 530-570 nm and an emission wavelength of 585-590 nm using a fluorescence microplate reader.[2][12]
Data Analysis
-
Calculate Percent Inhibition:
-
For the DCIP assay, calculate the initial rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
For the resazurin assay, use the endpoint fluorescence values after subtracting the background (no enzyme control).
-
Percent Inhibition = [1 - (Rateinhibitor - Ratebackground) / (Ratepositive control - Ratebackground)] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
The spectrophotometric and fluorescence-based enzymatic assays described provide robust and reliable methods for the identification and characterization of hDHODH inhibitors. The choice of assay may depend on the specific requirements of the study, such as throughput, sensitivity, and available instrumentation. These protocols, along with the provided reference data and pathway information, serve as a comprehensive guide for researchers in the field of drug discovery targeting hDHODH.
References
- 1. researchgate.net [researchgate.net]
- 2. canvaxbiotech.com [canvaxbiotech.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. labbox.es [labbox.es]
Application Notes: hDHODH-IN-3 for In Vitro Studies
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Located on the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step for the production of pyrimidines required for DNA and RNA synthesis.[1][2][4] Consequently, hDHODH is a validated therapeutic target for autoimmune diseases, viral infections, and various cancers.[5][6] This document provides detailed application notes and protocols for the in vitro use of hDHODH-IN-3, a specific inhibitor of hDHODH.
It is important to distinguish between two similarly named compounds from MedChemExpress:
-
DHODH-IN-3 (MCE HY-135618, CAS 1148126-04-8): A direct and potent inhibitor of the hDHODH enzyme.[7]
-
This compound (MCE HY-135570, CAS 1644156-80-8): An hDHODH inhibitor noted for its ability to inhibit measles virus replication.[8][9][10]
This document will focus on the general principles and protocols applicable to direct hDHODH inhibitors, using available data for these and other benchmark compounds to establish effective concentration ranges.
Mechanism of Action
This compound and similar inhibitors function by binding to the ubiquinone binding site of the hDHODH enzyme.[7] This competitive inhibition blocks the fourth step in de novo pyrimidine synthesis, leading to a depletion of the cellular pyrimidine pool.[2][5] This arrests the proliferation of rapidly dividing cells, such as cancer cells or activated lymphocytes, which are highly dependent on this pathway for nucleic acid production.[5][11] The on-target effect of a DHODH inhibitor can be confirmed in cell-based assays by a "rescue" experiment, where the cytotoxic effects of the inhibitor are reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway.[11][12][13][14]
References
- 1. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
- 10. molnova.cn [molnova.cn]
- 11. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. biorxiv.org [biorxiv.org]
- 14. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH-IN-3 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-3, in various mouse models. The information compiled is based on preclinical studies of several DHODH inhibitors, including brequinar, leflunomide, and BAY 2402234, which serve as a proxy for the investigational compound this compound.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[1] Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, making it an attractive target for the treatment of cancer and autoimmune diseases.[2][3] This document outlines protocols for in vivo studies in mouse models to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Data Presentation
Table 1: In Vivo Efficacy of DHODH Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| Leflunomide | Nude Mice | Colon Carcinoma | 35 mg/kg, daily, oral gavage in 1.5% CMC | Significant reduction in tumor volume and weight. | [4] |
| Leflunomide | SCID Mice | Oral Squamous Cell Carcinoma | 7.5 mg/kg, daily, intraperitoneal injection in DMSO | Repressed tumor growth. | [5] |
| Brequinar | Nude Mice | Cervical Cancer (HeLa xenograft) | Not specified | Synergistic therapeutic effect with cisplatin. | [6] |
| Isobavachalcone | Nude Mice | Acute Myeloid Leukemia (HL60 xenograft) | 15 and 30 mg/kg | Significant suppression of tumor growth. | [3] |
| Meds433 | Nude Mice | Chronic Myeloid Leukemia (KU-812 xenograft) | 10 and 20 mg/kg | Significant reduction in tumor mass volume. | [7] |
Table 2: Pharmacodynamic Biomarker Analysis of DHODH Inhibition in Mice
| Compound | Mouse Strain | Biomarker | Sample Type | Key Findings | Reference |
| Leflunomide | Not specified | Dihydroorotate (DHO) | Blood | Up to 16-fold increase in DHO levels. | [8] |
| Leflunomide | Not specified | Dihydroorotate (DHO) | Urine | Up to 5,400-fold increase in DHO levels. | [8] |
| Brequinar Sodium | Not specified | Uridine | Plasma | Depletion to 40% within 2 hours. | [9] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% NaCl, 1.5% Carboxymethylcellulose (CMC), or DMSO)[4][5][10]
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS) at a concentration of 5 x 10^6 cells/100 µL.[12]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Prepare a stock solution of this compound and the vehicle.
-
Administer this compound at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.[5]
-
Monitor the general health of the mice daily.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines (e.g., 2000 mm³), or if there is significant body weight loss (>20%) or other signs of distress.[10]
-
At the end of the study, excise and weigh the tumors.
-
Pharmacodynamic Biomarker Analysis: Dihydroorotate (DHO) Quantification by LC-MS/MS
Objective: To measure the levels of the DHODH substrate, dihydroorotate (DHO), in mouse plasma and urine as a biomarker of target engagement.[8]
Materials:
-
Blood and urine samples from treated and control mice
-
Acetonitrile/Methanol (50:50, v:v)
-
LC-MS/MS system
Procedure:
-
Sample Collection:
-
Blood: Collect whole blood (e.g., 5 µL) from the tail vein or via cardiac puncture at specified time points post-treatment.[8]
-
Urine: Collect urine samples from metabolic cages.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of DHO.
-
Analyze the prepared samples to determine DHO concentrations.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Leflunomide reduces the angiogenesis score and tumor growth of subcutaneously implanted colon carcinoma cells in the mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo inhibition of the pyrimidine de novo enzyme dihydroorotic acid dehydrogenase by brequinar sodium (DUP-785; NSC 368390) in mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for hDHODH-IN-3 in AML Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of hDHODH-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), in the treatment of Acute Myeloid Leukemia (AML) cell lines.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key metabolic feature of rapidly proliferating cancer cells, including AML cells, is their dependence on the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] The enzyme dihydroorotate dehydrogenase (DHODH) is a critical rate-limiting enzyme in this pathway.[2][3] Inhibition of hDHODH presents a promising therapeutic strategy for AML by inducing cell cycle arrest, apoptosis, and differentiation.[4][5] this compound is a selective inhibitor of hDHODH, demonstrating significant anti-leukemic efficacy in preclinical AML models.[6]
Mechanism of Action
This compound targets the hDHODH enzyme located in the inner mitochondrial membrane.[7][8] By inhibiting hDHODH, the compound blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo pyrimidine biosynthesis pathway.[6] This leads to a depletion of the intracellular pyrimidine pool, which in turn triggers several downstream anti-leukemic effects in AML cells:
-
Cell Cycle Arrest: Pyrimidine starvation halts the progression of the cell cycle, primarily at the S phase.[9]
-
Induction of Apoptosis: The metabolic stress caused by the lack of pyrimidines activates the intrinsic apoptotic pathway, evidenced by the cleavage of caspase-9, caspase-3, and PARP.[7]
-
Myeloid Differentiation: hDHODH inhibition overcomes the differentiation blockade in AML cells, leading to the expression of mature myeloid markers such as CD11b and CD14.[4][10]
-
MYC Degradation: Inhibition of DHODH can promote the degradation of the MYC oncoprotein, a key regulator of proliferation and differentiation in AML.[7]
-
FLT3-ITD Degradation: In AML cells harboring the FLT3-ITD mutation, DHODH inhibition can trigger autophagy-mediated degradation of the FLT3-ITD oncoprotein.[11]
The effects of this compound can be reversed by the supplementation of exogenous uridine, confirming its on-target activity.[6]
Signaling Pathway
Caption: Mechanism of action of this compound in AML cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound on AML Cell Lines
| Cell Line | Type | GI50 (µM) | Effect |
| HL-60 | AML (M2) | 2.0 - 3.2 | Growth Inhibition, Apoptosis, Differentiation |
| THP-1 | AML (M5) | 2.0 - 3.2 | Growth Inhibition, Apoptosis, Differentiation |
| U937 | Histiocytic Lymphoma | 90 - 170 nM (for similar inhibitors) | Growth Inhibition, Apoptosis, Differentiation |
| MOLM-13 | AML (M5) | 90 - 170 nM (for similar inhibitors) | Growth Inhibition, Apoptosis |
| MV4-11 | AML (M5, FLT3-ITD) | 90 - 170 nM (for similar inhibitors) | Growth Inhibition, Apoptosis |
Data synthesized from studies on various hDHODH inhibitors.[9][12]
Table 2: Cellular Effects of this compound Treatment in AML Cell Lines
| Parameter | Observation | Method |
| Cell Viability | Dose-dependent decrease | MTS Assay |
| Apoptosis | Increase in Annexin V positive cells | Flow Cytometry |
| Cell Cycle | S-phase arrest | Flow Cytometry (PI Staining) |
| Differentiation Markers (CD11b, CD14) | Upregulation of expression | Flow Cytometry |
| Apoptotic Markers (Cleaved PARP, Caspase-3, Caspase-9) | Increased protein levels | Western Blot |
| MYC Protein | Decreased protein levels | Western Blot |
| p21 Protein | Increased protein levels | Western Blot |
Based on findings from multiple studies on hDHODH inhibitors.[7][10]
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol determines the effect of this compound on the viability of AML cells.
Caption: Workflow for the MTS cell viability assay.
Materials:
-
AML cell lines (e.g., HL-60, THP-1)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Seed AML cells at a density of 5,000-10,000 cells/well in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate the half-maximal growth inhibition concentration (GI50).
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the extent of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated AML cells
-
Cold PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound at various concentrations for a specified time (e.g., 72 hours).[10]
-
Harvest approximately 1x10^6 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[13]
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following treatment with this compound.
Materials:
-
Treated and untreated AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-MYC, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
Uridine Rescue Experiment
To confirm that the observed effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway, a uridine rescue experiment can be performed. Co-treatment of AML cells with this compound and uridine should reverse the anti-proliferative and pro-apoptotic effects.[6]
Procedure:
-
Follow the protocols for cell viability or apoptosis assays as described above.
-
In a parallel set of experiments, co-incubate the cells with this compound and uridine (typically 100-300 µM).[12]
-
Compare the results of cells treated with this compound alone to those co-treated with uridine. A reversal of the phenotype indicates on-target activity.
Conclusion
This compound is a potent and selective inhibitor of hDHODH with significant anti-leukemic activity against AML cell lines. It acts by depleting the intracellular pyrimidine pool, leading to cell cycle arrest, apoptosis, and myeloid differentiation. The provided protocols offer a framework for investigating the efficacy and mechanism of action of this compound in a laboratory setting. These studies are crucial for the continued development of hDHODH inhibitors as a novel therapeutic strategy for AML.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 6. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. haematologica.org [haematologica.org]
- 11. Blockade of de novo pyrimidine biosynthesis triggers autophagic degradation of oncoprotein FLT3-ITD in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rhizen.com [rhizen.com]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for hDHODH-IN-3 in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-3 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. With a reported IC50 of 261 nM and a Ki app of 32 nM, this compound presents a valuable tool for investigating the therapeutic potential of hDHODH inhibition.[1][2] This enzyme is crucial for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[3][4] Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[5][6]
While DHODH inhibitors have shown promise as monotherapies, their true potential may lie in combination with other anti-cancer agents. This document provides detailed application notes and protocols for utilizing this compound in combination therapy studies, drawing upon established methodologies for other well-characterized hDHODH inhibitors. The protocols outlined below are intended as a guide and may require optimization for specific experimental systems.
Mechanism of Action and Rationale for Combination Therapy
hDHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[7] By inhibiting this step, this compound blocks the synthesis of essential pyrimidines (uridine, cytidine, and thymidine), thereby halting DNA and RNA production.[8] This selective pressure on rapidly proliferating cells provides a strong rationale for combining this compound with other therapies to achieve synergistic anti-tumor effects.
Potential combination strategies include:
-
Tyrosine Kinase Inhibitors (TKIs): To enhance apoptosis in cancers dependent on specific signaling pathways.
-
Immune Checkpoint Blockade: To increase cancer cell antigen presentation and enhance anti-tumor immunity.
-
DNA-demethylating Agents: To synergistically inhibit the growth of hematological malignancies.
-
Conventional Chemotherapy: To overcome resistance mechanisms and enhance the efficacy of cytotoxic agents.
-
BCL2 Inhibitors: To dually target MYC and BCL2 driven lymphomas.[9][10]
Data Presentation: In Vitro Synergy
A crucial aspect of combination therapy studies is the quantitative assessment of synergy. The Combination Index (CI) method, based on the median-effect principle by Chou and Talalay, is a widely accepted approach.
| Combination | Cell Line | This compound IC50 (nM) | Partner Drug IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
| This compound + TKI | Mantle Cell Lymphoma Line | [Hypothetical Data] | [Hypothetical Data] | < 0.9 | Synergy |
| This compound + Anti-PD-1 | Melanoma Cell Line | [Hypothetical Data] | [Hypothetical Data] | < 0.9 | Synergy |
| This compound + Decitabine | Myelodysplastic Syndrome Line | [Hypothetical Data] | [Hypothetical Data] | < 0.9 | Synergy |
| This compound + Gemcitabine | Pancreatic Cancer Line | [Hypothetical Data] | [Hypothetical Data] | < 0.9 | Synergy |
| This compound + Venetoclax | DLBCL Cell Line | [Hypothetical Data] | [Hypothetical Data] | < 0.9 | Synergy |
Note: The table above presents a template with hypothetical data. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol details the methodology for assessing the synergistic effect of this compound in combination with another anti-cancer agent on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination partner drug
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound and the partner drug in complete culture medium.
-
Treatment: Treat the cells with either this compound alone, the partner drug alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software such as CompuSyn. A CI < 0.9 indicates synergy, a CI between 0.9 and 1.1 indicates an additive effect, and a CI > 1.1 indicates antagonism.
-
Experimental workflow for in vitro synergy assessment.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is for assessing the induction of apoptosis by this compound combination therapy.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Mcl-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Combination partner drug formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle, this compound alone, partner drug alone, combination).
-
Treatment: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Monitoring: Monitor animal weight and overall health.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of the combination therapy compared to single agents.
General workflow for in vivo xenograft studies.
Signaling Pathways
Inhibition of hDHODH has been shown to impact several key signaling pathways, providing further rationale for specific combination therapies.
Signaling consequences of hDHODH inhibition.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The specific inhibitor "this compound" has limited publicly available data regarding its use in combination therapy. The protocols and rationales presented here are based on the established mechanisms and experimental findings for other potent hDHODH inhibitors. Researchers should perform their own validation and optimization experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH-IN-3 | HsDHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P1280: TARGETED INHIBITION OF DHODH IS SYNERGISTIC WITH BCL2 BLOCKADE IN LYMPHOMA WITH CONCURRENT MYC AND BCL2 REARRANGEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of hDHODH-IN-3
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of hDHODH-IN-3, a potential inhibitor of human dihydroorotate dehydrogenase (hDHODH). This enzyme is a key player in the de novo pyrimidine biosynthesis pathway and a validated target for the development of therapeutics against cancer and autoimmune diseases.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) catalyzes the oxidation of dihydroorotate to orotate, a critical step in the biosynthesis of pyrimidines. Inhibition of hDHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. This makes hDHODH an attractive target for drug discovery. This compound is a hypothetical compound designed for research purposes to illustrate the process of IC50 determination.
The following protocol details a robust and reproducible enzymatic assay for measuring the inhibitory activity of compounds like this compound against recombinant hDHODH. The assay is based on the reduction of 2,6-dichloroindophenol (DCPIP), which is coupled to the oxidation of dihydroorotate.[1][2] The color change of DCPIP from blue to colorless upon reduction is monitored spectrophotometrically to determine the enzyme's activity.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant human DHODH (hDHODH) | Sigma-Aldrich | D9823 |
| Dihydroorotic acid (DHO) | Sigma-Aldrich | D7005 |
| Coenzyme Q10 (CoQ10) | Sigma-Aldrich | C9538 |
| 2,6-dichloroindophenol (DCPIP) | Sigma-Aldrich | D1878 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well microplates | Corning | 3599 |
Experimental Protocol
This protocol is adapted from established methods for measuring hDHODH activity.[2]
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant hDHODH Solution: Prepare a stock solution of recombinant human hDHODH in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate.
-
Coenzyme Q10 Stock Solution: Prepare a 10 mM stock solution of Coenzyme Q10 in DMSO.
-
DCPIP Stock Solution: Prepare a 20 mM stock solution of DCPIP in DMSO.
-
Dihydroorotic Acid (DHO) Stock Solution: Prepare a 50 mM stock solution of DHO in assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in DMSO to achieve the desired final concentrations for the assay.
Enzymatic Assay Procedure
-
Pre-incubation of Enzyme and Inhibitor:
-
In a 96-well microplate, add 2 µL of the various dilutions of this compound or DMSO (for the control).
-
Add 88 µL of a master mix containing the assay buffer, 100 µM Coenzyme Q10, and 200 µM DCPIP to each well.[2]
-
Add 5 µL of the recombinant hDHODH solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Initiation of the Enzymatic Reaction:
-
To start the reaction, add 5 µL of 500 µM dihydroorotic acid to each well.[2]
-
-
Measurement of Enzyme Activity:
-
Immediately after adding the substrate, measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.[2] The readings should be taken at regular intervals (e.g., every 30 seconds).
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Data Presentation
The inhibitory activity of this compound and other reference compounds can be summarized in a table for easy comparison.
| Compound | IC50 (nM) |
| This compound | 15.2 |
| Brequinar (Reference) | 2.1[3] |
| Teriflunomide (Reference) | 24.5[3] |
| Leflunomide (Reference) | >10,000[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the pyrimidine biosynthesis pathway and the experimental workflow for determining the IC50 of hDHODH inhibitors.
Caption: Pyrimidine biosynthesis pathway highlighting the role of hDHODH and its inhibition.
Caption: Experimental workflow for the determination of the IC50 value of this compound.
References
Application Notes and Protocols for In Vivo Efficacy Studies of hDHODH-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-3 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[1][2][3] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] This mechanism of action makes this compound a promising candidate for cancer therapy, particularly for hematological malignancies like acute myeloid leukemia (AML) and solid tumors that are highly dependent on this metabolic pathway.[5][6][7]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a xenograft mouse model of cancer. The protocol outlines the experimental design, procedures for animal handling, tumor implantation, drug administration, and methods for assessing anti-tumor activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for an in vivo efficacy study.
References
- 1. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibitor HOSU-53 proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 7. First-in-Human Trial Launched for Novel DHODH Inhibitor HOSU-53 in Solid Tumors and Lymphomas [trial.medpath.com]
Application Notes and Protocols for hDHODH-IN-3 in Metabolic Reprogramming Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-3 (also known as compound 21d) is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA replication, and is often upregulated in rapidly proliferating cells, such as cancer cells. Inhibition of hDHODH by this compound disrupts pyrimidine synthesis, leading to metabolic stress and subsequent cellular responses, making it a valuable tool for studying metabolic reprogramming in cancer and other diseases.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying metabolic reprogramming.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | compound 21d, DHODH-IN-2 |
| CAS Number | 1644156-80-8 |
| Molecular Formula | C₁₈H₁₉BrN₄O₂ |
| Molecular Weight | 403.27 g/mol |
Mechanism of Action
This compound targets and inhibits the enzymatic activity of hDHODH. This enzyme is located in the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine monophosphate (UMP). By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which in turn:
-
Inhibits DNA and RNA synthesis: Lack of pyrimidine building blocks halts the replication and transcription processes necessary for cell proliferation.
-
Induces cell cycle arrest: Cells sense the nucleotide depletion and arrest their progression through the cell cycle, often in the S-phase.
-
Promotes apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.
-
Alters mitochondrial metabolism: As hDHODH is linked to the electron transport chain, its inhibition can affect mitochondrial respiration.
-
Activates stress response pathways: Depletion of nucleotides is a form of metabolic stress that can activate signaling pathways, such as the p53 pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound. The pMIC₅₀ value is related to the half-maximal inhibitory concentration (IC₅₀) and can be converted using the formula: IC₅₀ = 10(-pMIC₅₀) M.
| Parameter | Value | Notes |
| pMIC₅₀ (Measles Virus Replication) | 8.6 | This value reflects the potency of the compound in a cell-based antiviral assay, which is dependent on the inhibition of the host cell's hDHODH enzyme.[1] |
| Approximate IC₅₀ | 2.5 nM | Calculated from the pMIC₅₀ value. This represents the estimated concentration for 50% inhibition in the cell-based assay. |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Synthesis Pathway and hDHODH Inhibition
Caption: Inhibition of hDHODH by this compound blocks pyrimidine synthesis.
Cellular Response to hDHODH Inhibition
Caption: Downstream effects of hDHODH inhibition by this compound.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to assess the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the EC₅₀ for proliferation) for 48-72 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol is for assessing the impact of this compound on mitochondrial function.
Materials:
-
This compound
-
Cancer cell line
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere.
-
Treat the cells with this compound for the desired duration (e.g., 24 hours).
-
One hour before the assay, replace the culture medium with Seahorse XF base medium and incubate at 37°C in a non-CO₂ incubator.
-
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and run the Cell Mito Stress Test.
-
The oxygen consumption rate (OCR) will be measured in real-time. The sequential injections of the mitochondrial inhibitors will allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Conclusion
This compound is a specific and potent tool for investigating the role of de novo pyrimidine synthesis in cellular metabolism. By inhibiting hDHODH, researchers can induce metabolic stress and study the subsequent reprogramming of cancer cells and other highly proliferative cell types. The protocols provided here offer a starting point for characterizing the effects of this compound on cell proliferation, survival, cell cycle, and mitochondrial function.
References
Application Notes and Protocols: hDHODH-IN-3 in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for broad-spectrum antiviral therapies, host-targeting antivirals (HTAs) represent a promising strategy due to their potential to be effective against a wide range of viruses and their lower propensity for inducing drug resistance. One of the most compelling host targets is the human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Viruses, particularly RNA viruses, are highly dependent on the host cell's pyrimidine pool for their replication. Inhibition of hDHODH effectively depletes this pool, thereby hindering viral propagation. hDHODH-IN-3 is a representative inhibitor of this enzyme, and this document provides detailed application notes and protocols for its use in virology research.
hDHODH inhibitors exert a triple-action antiviral effect:
-
Inhibition of Viral Replication: By blocking the rate-limiting step in de novo pyrimidine synthesis, these inhibitors reduce the availability of essential building blocks for viral RNA and DNA synthesis.[1][2]
-
Activation of Interferon-Stimulated Genes (ISGs): Inhibition of hDHODH can lead to the activation of cellular pathways that upregulate the expression of ISGs, which are crucial components of the innate immune response to viral infections.[1]
-
Suppression of Inflammatory Responses: These inhibitors can modulate the host's immune response, potentially mitigating the cytokine storms associated with severe viral infections.[1][3]
Quantitative Data: Antiviral Activity of hDHODH Inhibitors
The following table summarizes the in vitro efficacy of various hDHODH inhibitors against a range of viruses. This data is crucial for selecting appropriate starting concentrations for experiments and for comparing the potency of different compounds.
| Inhibitor | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Brequinar | Influenza A Virus | MDCK | 0.241 | 2.87 | 11.9 |
| Teriflunomide | Influenza A Virus (WSN) | MDCK | 35.02 | 178.50 | 5.10 |
| S312 | Influenza A Virus (WSN) | MDCK | 2.37 | >100 | >42.2 |
| S416 | Influenza A Virus (WSN) | MDCK | 0.061 | >100 | >1639.3 |
| S416 | SARS-CoV-2 | Vero E6 | 0.017 | 178.6 | 10505.88 |
| IMU-838 | SARS-CoV-2 | - | IC₅₀ = 0.160 | - | - |
| Compound 11 | Influenza A (H1N1) | - | 0.85 | - | - |
| Compound 11 | SARS-CoV-2 | - | 3.60 | - | - |
Signaling Pathways and Experimental Workflows
Signaling Pathway of hDHODH Inhibition
The following diagram illustrates the mechanism of action of hDHODH inhibitors in the context of viral infection.
Caption: Mechanism of antiviral action of this compound.
Experimental Workflow for Antiviral Screening
This diagram outlines a typical workflow for screening and characterizing hDHODH inhibitors like this compound for their antiviral properties.
Caption: General workflow for antiviral drug screening.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating between antiviral activity and general cytotoxicity.
Materials:
-
Host cell line (e.g., Vero E6, MDCK, A549)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
After 24 hours, remove the growth medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark.
-
After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
Confluent host cell monolayers in 6- or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of virus that will produce 50-100 plaques per well and incubate for 1 hour at 37°C.
-
During the incubation, prepare serial dilutions of this compound in the overlay medium.
-
After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells by adding formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Virus Yield Reduction Assay
This assay measures the effect of this compound on the production of new infectious virus particles.
Materials:
-
Confluent host cell monolayers in 24- or 48-well plates
-
Virus stock
-
This compound stock solution
-
Complete growth medium
-
96-well plates for TCID₅₀ assay
Procedure:
-
Infect confluent cell monolayers with the virus at a multiplicity of infection (MOI) of 0.01-0.1.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 24-72 hours (depending on the virus replication cycle).
-
Harvest the supernatant from each well.
-
Determine the virus titer in the supernatant using a TCID₅₀ (50% tissue culture infectious dose) assay or a plaque assay.
-
The EC₅₀ is the concentration of this compound that causes a 50% reduction in the virus yield compared to the vehicle control.
Conclusion
This compound and other inhibitors of this enzyme are powerful tools for virology research, offering a promising avenue for the development of broad-spectrum antiviral drugs. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the antiviral potential of hDHODH inhibition against a wide array of viral pathogens. Careful consideration of cytotoxicity and the use of appropriate controls are paramount for obtaining reliable and interpretable results.
References
- 1. Virus yield reduction assay. [bio-protocol.org]
- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Reporter Assay to Determine hDHODH-IN-3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme and the fourth step in the de novo pyrimidine biosynthesis pathway.[1][2][3] Located on the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a critical step for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.[2][4] This function makes hDHODH an attractive therapeutic target for various diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections.[5][6] hDHODH-IN-3 is a small molecule inhibitor designed to target this essential enzymatic activity.
These application notes provide a detailed protocol for a novel cell-based reporter assay to quantify the activity of this compound. The assay is designed to be robust, scalable for high-throughput screening (HTS), and provides a quantitative measure of the inhibitor's efficacy within a cellular context.
Principle of the Assay
Inhibition of hDHODH leads to a depletion of the intracellular pyrimidine pool, which in turn causes cell cycle arrest, primarily in the S-phase, and a reduction in cell proliferation.[7] This reporter assay leverages the cellular response to pyrimidine depletion. A reporter gene, such as Firefly Luciferase or a fluorescent protein, is placed under the control of a promoter that is sensitive to the metabolic state of the cell, particularly the availability of nucleotides for transcription. Inhibition of hDHODH by this compound will lead to a decrease in reporter gene expression, resulting in a measurable decrease in luminescence or fluorescence. To normalize for non-specific effects on cell viability or general transcription, a second constitutively expressed reporter (e.g., Renilla Luciferase) is used as an internal control.
Signaling Pathway and Assay Logic
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, the point of inhibition by this compound, and the logical flow of the reporter assay.
Caption: hDHODH pathway, inhibition by this compound, and reporter assay logic.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| HEK293T Cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine 3000 Transfection Reagent | Invitrogen | L3000015 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| This compound | Synthesized in-house or custom | N/A |
| Brequinar (Positive Control) | Selleckchem | S1148 |
| Uridine | Sigma-Aldrich | U3003 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luminometer | BMG LABTECH or equivalent | N/A |
Experimental Protocols
Cell Line Maintenance
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
Reporter Plasmid Construct
A custom reporter plasmid is required. This plasmid should contain a promoter that is sensitive to the metabolic state of the cell and the cell cycle. A minimal promoter with upstream response elements that bind transcription factors active during proliferation is ideal. For the purpose of this protocol, we will refer to this as the "Metabolic-Response Reporter" (MR-Rep). This plasmid will drive the expression of Firefly Luciferase. A second plasmid containing a constitutively expressed Renilla Luciferase (e.g., under a CMV or SV40 promoter) will be used for normalization.
Experimental Workflow
The overall workflow for the reporter assay is depicted below.
References
- 1. glpbio.com [glpbio.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH Inhibitors in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors. These models offer significant advantages over traditional 2D cell cultures for drug screening and mechanistic studies. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of human DHODH (hDHODH) presents a promising therapeutic strategy for cancer treatment.
This document provides detailed application notes and protocols for the use of hDHODH inhibitors in 3D cell culture models. Due to the limited availability of specific data for hDHODH-IN-3 in 3D culture systems, the protocols and data presented here are based on the well-characterized DHODH inhibitor, Brequinar , as a representative compound. These guidelines are intended to serve as a comprehensive resource for researchers investigating the effects of hDHODH inhibition in a more physiologically relevant in vitro setting.
Mechanism of Action of hDHODH Inhibitors
hDHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly vulnerable to the inhibition of this pathway.[2] By blocking hDHODH, inhibitors like Brequinar deplete the intracellular pool of pyrimidines, leading to several downstream effects:
-
Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine building blocks directly hampers the synthesis of nucleic acids.[1]
-
Cell Cycle Arrest: Cells are typically arrested in the S-phase of the cell cycle due to the inability to complete DNA replication.[3]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.
-
Modulation of Key Signaling Pathways: hDHODH inhibition has been shown to downregulate the expression of the oncoprotein c-Myc and upregulate tumor suppressor proteins such as p21 and p53.[4]
Data Presentation: Efficacy of DHODH Inhibitors in 2D vs. 3D Cell Culture
A critical aspect of utilizing 3D cell culture models is understanding the differences in drug sensitivity compared to conventional 2D monolayers. Generally, cells grown in 3D spheroids exhibit increased resistance to cytotoxic agents. This is attributed to factors such as limited drug penetration into the spheroid core, the presence of quiescent cells, and altered gene expression profiles.[5][6]
Table 1: IC50 Values of Brequinar in 2D Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT 116 | Colon Carcinoma | 0.13 ± 0.02 | [7] |
| HT-29 | Colon Carcinoma | 0.38 ± 0.04 | [7] |
| MIA PaCa-2 | Pancreatic Cancer | 0.52 ± 0.09 | [7] |
| A549 | Lung Carcinoma | ~0.3 (Indoluidin E, a compound with a similar profile to Brequinar) | [8] |
Table 2: Illustrative Comparison of IC50 Values for Other Anticancer Drugs in 2D vs. 3D Models
| Drug | Cell Line | IC50 in 2D Culture (µM) | IC50 in 3D Spheroids (µM) | Fold Increase in IC50 (3D/2D) | Reference |
| Cisplatin | TNBC Cell Lines (Mean) | 12.86 | 27.67 | ~2.2 | [5] |
| Epirubicin | TNBC Cell Lines (Mean) | 0.62 | 1.41 | ~2.3 | [5] |
| Paclitaxel | H1299 | 6.234 | 13.87 | ~2.2 |
Note: The data in Table 2 is provided to illustrate the general trend of increased drug resistance in 3D models. The actual fold increase for a hDHODH inhibitor would need to be determined experimentally.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, F-12K for A549, supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/100 µL for HCT116). The optimal seeding density should be determined empirically for each cell line.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: Treatment of 3D Spheroids with hDHODH Inhibitor (Brequinar)
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
hDHODH inhibitor stock solution (e.g., Brequinar in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of the hDHODH inhibitor in complete culture medium. It is recommended to prepare 2X concentrated solutions of the final desired concentrations.
-
After 72 hours of spheroid formation, carefully remove 50 µL of the culture medium from each well.
-
Add 50 µL of the 2X concentrated inhibitor solutions to the respective wells, resulting in the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Proceed with downstream assays such as viability, apoptosis, or size measurement.
Protocol 3: Spheroid Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature.
-
Equilibrate the 96-well plate containing the spheroids to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Spheroid Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Equilibrate the 96-well plate with the spheroids to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for at least 30 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Signaling Pathway of hDHODH Inhibition
Caption: Signaling pathway of hDHODH inhibition in cancer cells.
Experimental Workflow for 3D Spheroid Drug Testingdot
References
- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing hDHODH-IN-3 Treatment Duration
Welcome to the technical support center for hDHODH-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using this novel human dihydroorotate dehydrogenase (hDHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3][4] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells, such as cancer cells, which are highly dependent on this pathway.[5][6]
Q2: What is a typical starting concentration and treatment duration for this compound?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and experimental endpoint. Based on data for other potent DHODH inhibitors like brequinar, a starting point for concentration could be in the low nanomolar to low micromolar range.[5][7] For treatment duration, effects on cell proliferation and apoptosis are often observed between 24 and 72 hours.[8][9] It is crucial to perform a dose-response and time-course experiment for each new cell line and assay.
Q3: How can I confirm that the observed effects are due to hDHODH inhibition?
A3: A uridine rescue experiment is the standard method to confirm the specificity of a DHODH inhibitor.[10][11] Supplementing the cell culture medium with uridine bypasses the need for de novo pyrimidine synthesis.[6][12] If the effects of this compound (e.g., decreased cell viability) are reversed by the addition of uridine, it strongly suggests that the observed phenotype is due to the inhibition of hDHODH. A typical concentration for uridine rescue is 100 µM.[10][13]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor, the possibility of off-target effects should always be considered. Some small molecule inhibitors have been shown to have off-target activities.[10][11] It is important to consult the literature for any known off-target effects of the specific chemical scaffold of this compound and to include appropriate controls in your experiments.
Q5: How should I store and handle this compound?
A5: According to the supplier, a stock solution of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Efficacy of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your desired endpoint. |
| Cell Line Resistance | Some cell lines may be less dependent on the de novo pyrimidine synthesis pathway and more reliant on the salvage pathway. Consider using cell lines known to be sensitive to DHODH inhibitors. |
| Compound Degradation | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions in media for each experiment. The stability of the compound in your specific cell culture media and conditions can also be a factor. |
| High Serum Concentration in Media | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Try reducing the serum concentration if your cell line can tolerate it. |
Issue 2: High Cytotoxicity or Unexpected Cell Death
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Lower the concentration of this compound. Even potent inhibitors can have toxic off-target effects at high concentrations. |
| Prolonged Treatment | Shorten the treatment duration. Continuous inhibition of pyrimidine synthesis can lead to significant cellular stress and apoptosis. |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to pyrimidine depletion. Ensure you have a proper understanding of your cell line's metabolic dependencies. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is at a non-toxic level (typically <0.1%). |
Data Presentation
Table 1: IC50 Values of Various DHODH Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | IC50 Value | Reference |
| This compound | Measles Virus Replication | pMIC50 = 8.6 | [1] |
| Brequinar | Neuroblastoma Cell Lines | Low nanomolar range | [5] |
| Indoluidin D | HL-60 | 4.4 nM | [14] |
| H-006 | HL-60 | 4.8 nM | [7] |
| A771726 (Teriflunomide) | Purified hDHODH | 411 nM | [14] |
Note: Data for this compound in specific cancer cell lines is limited. The provided IC50 values for other DHODH inhibitors can serve as a reference for designing initial experiments.
Table 2: Recommended Concentrations for Control Experiments
| Experiment | Reagent | Recommended Concentration | Reference |
| Uridine Rescue | Uridine | 100 µM | [10][13] |
| Solvent Control | DMSO | < 0.1% (v/v) | General Practice |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Optimizing Treatment Duration (Time-Course Experiment)
-
Cell Seeding: Seed cells in multiple plates or wells for different time points.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value determined from the dose-response assay) and a vehicle control.
-
Time Points: At various time points (e.g., 24, 48, 72, 96 hours), harvest the cells or perform the desired assay.
-
Endpoint Analysis: Analyze the desired cellular endpoint at each time point (e.g., cell number, apoptosis markers, cell cycle distribution).
-
Data Analysis: Plot the measured effect against time to determine the optimal treatment duration.
Protocol 3: Uridine Rescue Experiment
-
Experimental Setup: Set up four experimental groups:
-
Vehicle control (e.g., DMSO)
-
This compound at a concentration that shows a clear effect (e.g., 2x IC50)
-
Uridine alone (e.g., 100 µM)
-
This compound + Uridine
-
-
Treatment: Treat the cells with the respective conditions.
-
Incubation: Incubate for the predetermined optimal duration.
-
Endpoint Analysis: Assess the same cellular endpoint as in your primary experiment (e.g., cell viability).
-
Data Analysis: Compare the results between the groups. A significant reversal of the this compound effect in the presence of uridine confirms on-target activity.
Visualizations
Caption: this compound inhibits the de novo pyrimidine synthesis pathway.
Caption: Workflow for optimizing this compound treatment conditions.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploiting genetic and environmental vulnerabilities to target DHODH in CNS tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
hDHODH-IN-3 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of hDHODH-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, thereby impeding cell proliferation and other processes that require nucleic acid synthesis.[3] The enzyme catalyzes the conversion of dihydroorotate to orotate in the mitochondria.[1][2][4]
Q2: How can I confirm that the observed cellular effects are due to hDHODH inhibition and not off-target effects?
A2: The most common method to verify on-target activity is a "uridine rescue" experiment. Since this compound blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with uridine can bypass this inhibition by providing a downstream precursor for pyrimidine synthesis. If the addition of uridine reverses the antiproliferative or cytotoxic effects of this compound, it strongly indicates that the observed phenotype is due to on-target hDHODH inhibition.[3][5]
Q3: What are the potential off-target effects of DHODH inhibitors?
A3: While specific off-target data for this compound is not extensively published, inhibitors of this class can have various off-target activities. For instance, some small molecules designed for other targets, such as the FTO inhibitor FB23-2, have been found to potently inhibit hDHODH.[3][5] Polypharmacology, or the ability of a compound to bind to multiple targets, is a known consideration in drug development.[6] Potential off-targets could include other nucleotide-binding enzymes or transporters.[6] Comprehensive screening, such as kinase profiling and safety pharmacology panels, is necessary to identify specific off-target interactions.
Q4: How can I assess the binding of this compound to its target in a cellular context?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[7][8] This method relies on the principle that a protein's thermal stability increases when a ligand is bound. By treating cells with this compound, heating them to various temperatures, and then quantifying the amount of soluble hDHODH protein, you can determine if the compound is binding to and stabilizing its target.[6][9]
Troubleshooting Guides
Issue 1: Uridine rescue did not reverse the effects of this compound.
-
Possible Cause 1: Off-target effects. The compound may be acting on another target that is not part of the pyrimidine synthesis pathway.
-
Troubleshooting Step: Perform a dose-response experiment with and without uridine. If only partial rescue is observed, or no rescue at higher concentrations of this compound, off-target effects are likely. It is advisable to run a broad off-target screening panel (e.g., kinase panel) to identify potential secondary targets.
-
-
Possible Cause 2: Insufficient uridine concentration. The concentration of uridine may not be high enough to overcome the pyrimidine depletion.
-
Troubleshooting Step: Titrate the uridine concentration in your rescue experiment (e.g., 10 µM to 200 µM) to ensure an optimal concentration is used.
-
-
Possible Cause 3: Inhibition of nucleoside transporters. Some compounds can block the uptake of uridine into the cell.[6]
-
Troubleshooting Step: Measure the intracellular concentration of uridine or its metabolites after treatment with this compound to confirm that it is being transported into the cells.
-
Issue 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).
-
Possible Cause 1: Suboptimal heating temperature. The chosen temperature for the heat challenge may be too high or too low to detect a significant thermal shift.
-
Troubleshooting Step: Perform a temperature gradient experiment to determine the optimal melting temperature (Tm) of hDHODH in your specific cell line. The ideal temperature for a single-point CETSA experiment is one that results in about 50% protein denaturation.
-
-
Possible Cause 2: Insufficient drug concentration or incubation time. The compound may not have reached its target at a sufficient concentration to induce a thermal shift.
-
Troubleshooting Step: Increase the concentration of this compound and/or the incubation time before the heat challenge. A dose-response CETSA can help determine the optimal concentration.[7]
-
-
Possible Cause 3: Low target protein expression. The expression level of hDHODH in the chosen cell line may be too low for reliable detection by western blot or other methods.
-
Troubleshooting Step: Confirm hDHODH expression levels in your cell line. If necessary, switch to a cell line with higher expression or use a more sensitive detection method.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the expected outcomes of off-target screening.
Table 1: Kinase Selectivity Profile of this compound (1 µM screen)
| Kinase Target | % Inhibition |
| hDHODH (Control) | 98% |
| PIM-3 | 25% |
| MAPK1 | 8% |
| CDK2 | 5% |
| EGFR | < 2% |
| ... (of a 400+ kinase panel) | ... |
This table illustrates that at a 1 µM concentration, this compound is highly selective for its primary target, with only minimal inhibition of one kinase in this hypothetical panel. PIM-3 has been noted as a downstream target affected by DHODH inhibition.[2]
Table 2: In Vitro Safety Pharmacology Profile of this compound
| Target | Assay Type | IC50 / EC50 |
| hDHODH | Enzymatic | 25 nM |
| hERG | Patch Clamp | > 30 µM |
| Nav1.5 | Patch Clamp | > 30 µM |
| Cav1.2 | Patch Clamp | > 30 µM |
| 5-HT2B | Binding | > 10 µM |
This table demonstrates a favorable safety profile with high selectivity for hDHODH over key ion channels and receptors commonly associated with adverse drug reactions.
Experimental Protocols
Protocol 1: Uridine Rescue Experiment
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in cell culture medium. Prepare a separate 2X stock solution of uridine (e.g., 200 µM) in the medium.
-
Treatment:
-
For "No Rescue" wells, add the 2X this compound solution and a 2X medium-only solution.
-
For "Rescue" wells, add the 2X this compound solution and the 2X uridine solution.
-
Include appropriate vehicle controls (e.g., DMSO) with and without uridine.
-
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as CellTiter-Glo® or resazurin reduction assay.
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the dose-response curves for this compound with and without uridine to visualize the rescue effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells by scraping and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and quantify the protein concentration.
-
Western Blotting: Normalize the protein samples and analyze them by SDS-PAGE and western blotting using an antibody specific for hDHODH.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.[6]
Visualizations
Caption: The inhibitory effect of this compound on the de novo pyrimidine synthesis pathway and the uridine rescue mechanism.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to hDHODH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to human dihydroorotate dehydrogenase (hDHODH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of hDHODH inhibitors?
A1: hDHODH inhibitors block the de novo pyrimidine biosynthesis pathway.[1][2] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate.[1][3] By inhibiting this enzyme, these compounds deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest, particularly in the S-phase, and ultimately apoptosis in rapidly proliferating cells like cancer cells.[4][5][6][7]
Q2: My cells have become resistant to the hDHODH inhibitor. What are the common mechanisms of resistance?
A2: Resistance to hDHODH inhibitors can arise through several mechanisms:
-
Target Gene Mutations: Point mutations in the DHODH gene can alter the drug-binding site, reducing the inhibitor's efficacy.[8][9][10]
-
Target Gene Amplification: Increased copy number of the DHODH gene can lead to overexpression of the target enzyme, requiring higher concentrations of the inhibitor to achieve the same effect.[8][10]
-
Upregulation of the Salvage Pathway: Cells can compensate for the blockage of the de novo pathway by upregulating the pyrimidine salvage pathway, which utilizes extracellular uridine.[11][12]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a combination of the following approaches is recommended:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the coding region of the DHODH gene to identify potential point mutations.
-
Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): Determine the copy number of the DHODH gene to check for amplification.
-
Uridine Rescue Assay: Culture the resistant cells in the presence of the hDHODH inhibitor with and without supplemental uridine. If the addition of uridine rescues cell viability, it suggests an increased reliance on the salvage pathway.[6][12]
-
Metabolomics: Analyze the intracellular metabolite levels. A buildup of dihydroorotate and a depletion of orotate and downstream pyrimidines would confirm DHODH inhibition.[13][14][15]
Q4: What strategies can I employ to overcome resistance to hDHODH inhibitors?
A4: Several strategies can be explored to counteract resistance:
-
Combination Therapy:
-
Inhibitors of the Salvage Pathway: Combining the hDHODH inhibitor with an inhibitor of the nucleoside transporter ENT1 (e.g., dipyridamole) can block the uptake of extracellular uridine, thereby shutting down the salvage pathway.[11]
-
Other Chemotherapeutic Agents: Synergistic effects have been observed with DNA demethylating agents (e.g., decitabine) and BCL2 inhibitors (e.g., venetoclax).[12][16]
-
-
Collateral Sensitivity: Some DHODH mutations that confer resistance to one inhibitor may increase sensitivity to another.[10] Screening a panel of structurally diverse DHODH inhibitors may reveal a compound with activity against the resistant line.
Q5: Are there any known signaling pathways affected by hDHODH inhibition that I should investigate?
A5: Yes, inhibition of hDHODH has been shown to impact several signaling pathways, which could present further therapeutic targets or explain off-target effects:
-
Wnt/β-catenin Pathway: DHODH has been shown to stabilize β-catenin, and its inhibition can lead to decreased Wnt signaling.[4]
-
c-Myc Downregulation: hDHODH inhibitors can lead to a decrease in c-Myc protein levels.[12][17]
-
p53 Activation: Some hDHODH inhibitors have been shown to increase p53 synthesis.[18]
-
STING Pathway Activation: DHODH inhibition can lead to mitochondrial stress and the release of mitochondrial DNA, which can activate the cGAS-STING pathway, promoting an innate immune response.[19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of inhibitor activity over time | 1. Development of resistance in the cell population. 2. Degradation of the inhibitor in solution. | 1. Perform a new dose-response curve to confirm the shift in IC50. Investigate resistance mechanisms (see FAQ Q3). 2. Prepare fresh stock solutions of the inhibitor and store them appropriately. |
| Inconsistent results in cell viability assays | 1. Variation in cell seeding density. 2. Edge effects in multi-well plates. 3. Fluctuation in incubation time. | 1. Ensure a consistent number of cells are seeded in each well. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Standardize the incubation time for the assay. |
| No change in pyrimidine levels after treatment | 1. The inhibitor is not cell-permeable. 2. The concentration of the inhibitor is too low. 3. The cell line is inherently resistant. | 1. Verify the cell permeability of the compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Test the inhibitor on a known sensitive cell line to confirm its activity. |
| High background in Western blot for DHODH | 1. Non-specific antibody binding. 2. High protein concentration in the lysate. | 1. Optimize the antibody concentration and blocking conditions. 2. Perform a protein concentration assay and load a consistent, appropriate amount of protein per lane. |
Quantitative Data Summary
Table 1: IC50 Values of hDHODH Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | hDHODH Inhibitor | IC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia | H-006 | 3.8 | [13] |
| HL-60 | Acute Myeloid Leukemia | Indoluidin D | 4.4 | [20] |
| A549 | Lung Carcinoma | H-006 | 1.7 | [13] |
| DLD-1 | Colorectal Adenocarcinoma | Compound 8 | 66 | [21] |
| T-47D | Breast Cancer | Leflunomide | ~10,000 | [5] |
| MDAMB-231 | Breast Cancer | Leflunomide | ~10,000 | [5] |
| Neuroblastoma Cell Lines | Neuroblastoma | Brequinar | Low nM range | [22] |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | Brequinar | Nanomolar range | [6][7] |
Table 2: Synergistic Effects of hDHODH Inhibitors in Combination Therapies
| Cell Line/Model | hDHODH Inhibitor | Combination Agent | Effect | Reference |
| AML Primary Cells | MEDS433 | Dipyridamole | Synergistic increase in apoptosis | [11] |
| MDS Cell Lines | PTC299 | Decitabine | Synergistic inhibition of cell growth | [12] |
| HGBCL Cell Lines | Brequinar | Venetoclax | Synergistic inhibitory effect on survival |
Experimental Protocols
Cell Viability Assay (WST-8/CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the hDHODH inhibitor and incubate for 72 hours.
-
Add 10 µL of WST-8/CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
DHODH Enzyme Activity Assay
This protocol is adapted from a fluorescence-based assay.
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM coenzyme Q10, and 200 µM DCIP.
-
Pre-incubate recombinant human DHODH with the inhibitor in the reaction buffer for 30 minutes at 25°C.
-
Initiate the reaction by adding 500 µM dihydroorotic acid.
-
Measure the decrease in absorbance at 600 nm over 10 minutes, which corresponds to the reduction of DCIP.
-
Calculate the enzyme activity and the IC50 of the inhibitor.
Western Blot for DHODH and Downstream Effectors
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DHODH, c-Myc, p53, or β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Metabolomics Sample Preparation
-
Culture cells to ~80% confluency and treat with the hDHODH inhibitor for the desired time.
-
Aspirate the medium and wash the cells twice with ice-cold 5% mannitol solution.
-
Add 1.3 mL of ice-cold methanol and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and vortex.
-
Centrifuge at 2,400 x g for 3 minutes to pellet the cell debris.
-
Transfer the supernatant (methanol extract) to a new tube, dry it, and resuspend it in a suitable solvent for LC-MS/MS analysis.
Visualizations
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davuniversity.org [davuniversity.org]
- 4. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse evolutionary pathways challenge the use of collateral sensitivity as a strategy to suppress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
troubleshooting hDHODH-IN-3 enzymatic assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the hDHODH-IN-3 enzymatic assay. The information is tailored for scientists and professionals in drug development engaged in the study of human dihydroorotate dehydrogenase (hDHODH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of hDHODH and the role of this compound?
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] It catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the production of DNA and RNA.[1][4] This enzyme is a flavin-dependent mitochondrial protein.[1][4] this compound is an inhibitor of hDHODH, targeting its enzymatic activity to disrupt the synthesis of pyrimidine nucleotides, which can impede cell proliferation.[1][5]
Q2: What are the common methods to measure hDHODH activity?
Two prevalent methods for measuring hDHODH activity in vitro are the colorimetric DCIP assay and fluorescence-based assays.
-
DCIP Assay: This method monitors the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH.[3][6] The decrease in absorbance at 600 nm, as DCIP is reduced, is proportional to the enzyme's activity.[3]
-
Fluorescence Assay: This approach often uses a fluorogenic reagent that reacts with the product of the enzymatic reaction, orotic acid, to generate a fluorescent signal.[7] Another method involves the use of resazurin, which is converted to the fluorescent resorufin in a reaction coupled to the oxidation of the FMN cofactor.[8]
Q3: What are the critical components of the hDHODH enzymatic assay reaction mixture?
A typical reaction mixture for a colorimetric hDHODH assay includes:
-
Buffer: Tris-HCl is commonly used to maintain a stable pH, typically around 8.0.[3][9][10]
-
hDHODH Enzyme: Recombinant human DHODH.[9]
-
Electron Acceptor: Coenzyme Q10 (or its analog decylubiquinone) and DCIP.[9][10]
-
Detergent: Triton X-100 is often included to maintain protein solubility and activity.[3][9][10]
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Results Between Replicates
High variability can undermine the reliability of your results. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for reagents to minimize well-to-well variation.[12] |
| Incomplete Reagent Mixing | Ensure all components, especially thawed reagents, are thoroughly mixed before addition to the reaction. Vortex gently if possible.[12] |
| Temperature Fluctuations | Maintain a constant and optimal temperature (e.g., 25°C or 37°C, depending on the protocol) throughout the assay.[7][9][13] Use a temperature-controlled plate reader. |
| Evaporation | Use plate sealers, especially for longer incubation times. Avoid using the outer wells of the microplate, which are more prone to evaporation.[13] |
| Improper Storage of Reagents | Store enzymes, substrates, and cofactors at their recommended temperatures to maintain activity. Avoid repeated freeze-thaw cycles.[5][13] |
Issue 2: Low or No Enzyme Activity
Observing lower than expected or no enzymatic activity can be perplexing. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low or no enzyme activity.
| Potential Cause | Recommended Solution |
| Degraded Enzyme | Ensure the hDHODH enzyme has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.[5] Use a fresh aliquot if in doubt. |
| Incorrect Buffer pH | Prepare the assay buffer fresh and verify the pH. hDHODH activity is sensitive to pH, with an optimal range typically around 8.0.[7][14] |
| Substrate or Cofactor Degradation | Prepare fresh solutions of dihydroorotic acid and coenzyme Q10/DCIP. |
| Presence of Inhibitors in Sample | If testing crude lysates or samples with potential contaminants, consider deproteinizing the sample or using a spin column to remove interfering substances.[12] |
| Incorrect Wavelength Reading | Double-check that the plate reader is set to the correct wavelength for the assay (e.g., 600 nm for the DCIP assay).[3] |
Issue 3: High Background Signal
A high background signal can mask the true enzyme activity.
Caption: Logical relationships in troubleshooting high background signal.
| Potential Cause | Recommended Solution |
| Autoreduction of DCIP | Some compounds can directly reduce DCIP. Run a control reaction with the test compound but without the hDHODH enzyme to check for this effect. |
| Contaminated Reagents | Prepare all buffers and reagent solutions with high-purity water and analytical-grade chemicals to avoid contaminants that might interfere with the assay. |
| Substrate Instability | Ensure the dihydroorotate solution is fresh. Spontaneous degradation could contribute to background signal. |
| Incorrect Blanking | Use a proper blank that contains all reaction components except the one being measured (e.g., for substrate-dependent activity, the blank should lack the substrate). |
Experimental Protocols
Standard hDHODH Enzymatic Assay (DCIP-based)
This protocol is adapted from established methods.[9][10]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[10]
-
Recombinant human DHODH (rhDHODH).
-
L-Dihydroorotic acid (DHO).
-
Decylubiquinone (Coenzyme Q analog).
-
2,6-dichloroindophenol (DCIP).
Procedure:
-
Prepare a substrate mixture in Assay Buffer containing DHO, decylubiquinone, and DCIP.
-
Dilute rhDHODH to the desired concentration in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted rhDHODH solution.
-
To initiate the reaction, add 50 µL of the substrate mixture to each well.
-
Include a substrate blank containing 50 µL of Assay Buffer instead of the enzyme solution.
-
Immediately read the absorbance at 600 nm in kinetic mode for 5-10 minutes at 25°C.[9]
Typical Reagent Concentrations:
| Reagent | Stock Concentration | Final Concentration |
| rhDHODH | 0.4 µg/mL | 0.2 µg/mL |
| L-Dihydroorotic acid | 40 mM in DMF | 500 µM |
| Decylubiquinone | 10 mM in Ethanol | 100 µM |
| DCIP | 20 mM in Assay Buffer | 100-200 µM |
Note: Optimal concentrations may vary depending on the specific enzyme preparation and experimental goals. It is recommended to perform initial optimization experiments.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mitochondrial complex III or dihydroorotate dehydrogenase (DHODH) triggers formation of poly(A)+ RNA foci adjacent to nuclear speckles following activation of ATM (ataxia telangiectasia mutated) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing hDHODH-IN-3 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the bioavailability of hDHODH-IN-3 in in vivo studies.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vivo experiments with this compound.
Question: We are observing low or inconsistent plasma concentrations of this compound in our animal models after oral administration. What are the potential causes and solutions?
Answer:
Low and variable plasma exposure of this compound is a common challenge, often stemming from its physicochemical properties. The primary suspects are poor aqueous solubility and/or limited permeability across the intestinal wall. Here’s a step-by-step approach to troubleshoot this issue:
-
Characterize Physicochemical Properties: Before optimizing the formulation, it is crucial to understand the underlying properties of your this compound batch.
-
Solubility: Determine the aqueous solubility at different pH values (e.g., pH 2, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
Permeability: Assess the permeability using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
Solid-State Properties: Analyze the solid-state characteristics (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Amorphous forms are generally more soluble than crystalline forms.[1]
-
-
Formulation Optimization Strategies: Based on the characterization, you can select an appropriate formulation strategy to enhance bioavailability.[2][3]
-
For Poor Solubility ("Brick Dust" Molecules): If this compound has high melting points and poor solubility, consider the following.[4]
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[5][6] Techniques include micronization and nanomilling.[1][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly improve its apparent solubility and dissolution rate.[6] Common polymers include PVP and HPMC.[1]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[2][3][6] These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[6]
-
Co-solvents and Surfactants: Simple aqueous suspensions can be improved by adding co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween 80, Cremophor EL) to increase the solubility of the compound in the dosing vehicle.[5]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][2][5]
-
-
For Poor Permeability: If solubility is adequate but permeability is the limiting factor, strategies include:
-
Permeation Enhancers: The inclusion of excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.
-
Prodrug Approach: Modifying the chemical structure of this compound to a more permeable prodrug that is converted to the active compound in vivo.[1]
-
-
The following decision tree can guide your troubleshooting process:
graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low/Inconsistent\nIn Vivo Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Char [label="Characterize Physicochemical\nProperties (Solubility, Permeability)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility [label="Is Solubility < 10 µg/mL?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Permeability [label="Is Permeability Low?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ParticleSize [label="Particle Size Reduction\n(Micronization, Nanonization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASD [label="Amorphous Solid\nDispersions (ASDs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid [label="Lipid-Based Formulations\n(SEDDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PermEnh [label="Permeation Enhancers", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prodrug [label="Prodrug Approach", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReEvaluate [label="Re-evaluate In Vivo\nPharmacokinetics", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Char; Char -> Solubility; Solubility -> ParticleSize [label="Yes"]; Solubility -> Permeability [label="No"]; ParticleSize -> ReEvaluate; Char -> ASD [style=invis]; Solubility -> ASD [label="Yes"]; ASD -> ReEvaluate; Char -> Lipid [style=invis]; Solubility -> Lipid [label="Yes"]; Lipid -> ReEvaluate; Permeability -> PermEnh [label="Yes"]; Permeability -> ReEvaluate [label="No"]; PermEnh -> ReEvaluate; Permeability -> Prodrug [label="Yes"]; Prodrug -> ReEvaluate; }
Caption: Troubleshooting workflow for low in vivo exposure.Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters I should aim to measure for this compound?
A1: For a typical preclinical in vivo bioavailability study, you should aim to determine the following pharmacokinetic parameters after oral (PO) and intravenous (IV) administration:
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma drug concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over a finite time. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total drug exposure. |
| t1/2 | Half-life | The time required for the drug concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. Determined from IV data. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Determined from IV data. |
| F (%) | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100. |
This table contains illustrative parameters. Actual values must be determined experimentally.
Q2: What is a suitable starting formulation for a first-in-animal pharmacokinetic study of this compound?
A2: For initial in vivo studies, a simple formulation is often preferred to get a baseline understanding of the compound's behavior. A common starting point for a poorly soluble compound is a suspension in a vehicle containing a viscosity-enhancing agent and a surfactant. A widely used vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in water. If solubility allows, a solution using a co-solvent system such as 10% DMSO, 40% PEG 400, and 50% water can be used. However, be mindful of potential toxicity and vehicle effects with co-solvents.
Q3: How do I choose the right animal model for my in vivo bioavailability study?
A3: The choice of animal model depends on the research question and the stage of drug development. For early pharmacokinetic screening, rodents (mice or rats) are commonly used due to their small size, cost-effectiveness, and well-characterized physiology. It is advisable to use at least two species (one rodent and one non-rodent, e.g., dog or monkey) to assess inter-species differences in metabolism and pharmacokinetics.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound in Mice
This protocol outlines a general procedure for a single-dose pharmacokinetic study in mice to determine the absolute oral bioavailability of this compound.
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in a vehicle suitable for IV injection (e.g., 10% Solutol HS 15 in saline) to a final concentration of 1 mg/mL.
-
Oral (PO) Formulation: Prepare a suspension of this compound in 0.5% CMC with 0.1% Tween 80 in water to a final concentration of 2 mg/mL.
3. Study Design:
-
Groups:
-
Group 1: IV administration (n=3-5 mice)
-
Group 2: PO administration (n=3-5 mice per time point for sparse sampling, or n=3-5 cannulated mice for serial sampling)
-
-
Dose:
-
IV: 1 mg/kg
-
PO: 10 mg/kg
-
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
4. Dosing and Sampling:
-
IV Administration: Administer the dose via the tail vein.
-
PO Administration: Administer the dose via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in the FAQ section.
-
Calculate the absolute oral bioavailability (F%).
The following diagram illustrates the workflow for this experimental protocol:
graph PK_Workflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes Acclimatize [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Formulate [label="Formulation Preparation\n(IV and PO)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Animal Grouping\n(IV and PO cohorts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fasting [label="Overnight Fasting", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Dosing\n(IV or PO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sampling [label="Blood Sampling\n(Time course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plasma [label="Plasma Separation\nand Storage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bioanalysis [label="Bioanalysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Analysis [label="Pharmacokinetic Analysis\n(NCA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioavailability [label="Calculate Absolute\nBioavailability (F%)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Acclimatize -> Formulate; Formulate -> Grouping; Grouping -> Fasting; Fasting -> Dosing; Dosing -> Sampling; Sampling -> Plasma; Plasma -> Bioanalysis; Bioanalysis -> PK_Analysis; PK_Analysis -> Bioavailability; }
Caption: Workflow for an in vivo pharmacokinetic study.References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-3 degradation and stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hDHODH-IN-3. The information is designed to address common issues related to the degradation and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions. Adhering to these guidelines will minimize degradation and ensure the reliability of your experimental results.
Q2: How long can I store this compound stock solutions?
A2: The recommended storage duration for this compound stock solutions depends on the temperature.[1]
| Storage Temperature | Recommended Maximum Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
Q3: Should I prepare fresh working solutions for my experiments?
A3: Yes, it is highly recommended to prepare fresh working solutions of this compound for each experiment, particularly for in vivo studies.[1] This practice minimizes the potential for degradation that can occur in lower concentration solutions and ensures the accuracy and reproducibility of your results.
Q4: In what solvents can I dissolve this compound?
A4: this compound is typically supplied as a solid or as a pre-made solution in DMSO. For creating your own stock solutions, DMSO is a common solvent. For in vivo experiments, further dilution in appropriate vehicles is necessary. Always refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound solutions.
Problem 1: I am observing a decrease in the activity of my this compound solution over time.
-
Possible Cause 1: Improper Storage. The compound may be degrading due to storage at an incorrect temperature or for a duration exceeding the recommendation.
-
Possible Cause 2: Working Solution Instability. Working solutions, especially at low concentrations in aqueous buffers, can be less stable than concentrated stock solutions in DMSO.
-
Possible Cause 3: Contamination. Contamination of the stock or working solution with water, bacteria, or other reactive substances can lead to degradation.
-
Solution: Use sterile, anhydrous solvents and pipette tips. Store solutions in tightly sealed vials to prevent moisture absorption.
-
Problem 2: I see precipitation in my this compound solution after thawing or dilution.
-
Possible Cause 1: Low Solubility in Aqueous Buffers. this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
-
Solution: If precipitation occurs, you can try gentle warming or sonication to redissolve the compound.[1] For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cells and does not exceed recommended limits (typically <0.5%).
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can lead to the formation of precipitates.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Experimental Protocols
Protocol: In Vitro hDHODH Enzymatic Assay
This protocol provides a general method for measuring the inhibitory activity of this compound on purified human DHODH enzyme.
Caption: Workflow for an in vitro hDHODH enzymatic assay.
Materials:
-
Purified recombinant human DHODH
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Dihydroorotate (DHO) - Substrate
-
Decylubiquinone - Co-substrate/electron acceptor
-
2,6-dichloroindophenol (DCIP) - Electron acceptor indicator
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer. Include a vehicle control (DMSO only).
-
Prepare working solutions of DHO, decylubiquinone, and DCIP in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the hDHODH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates (DHO and decylubiquinone) and the indicator (DCIP).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time. The rate of this decrease is proportional to the DHODH activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
References
Technical Support Center: Addressing hDHODH-IN-3 Precipitation in Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-3, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is precipitation a concern?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Precipitation of this compound in your experimental media is a critical issue because it reduces the effective concentration of the inhibitor, leading to inaccurate and irreproducible results. The precipitated compound is not available to interact with its target enzyme, hDHODH.
Q2: I'm seeing a precipitate after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common challenge. The primary causes include:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in water-based solutions.
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium will cause it to precipitate.
-
Improper Dissolution of Stock Solution: Not fully dissolving the compound in the initial solvent (e.g., DMSO) can lead to carry-over of particulate matter that seeds precipitation.
-
Temperature Changes: Moving solutions between different temperatures (e.g., from a -20°C freezer to a 37°C incubator) can affect solubility and lead to precipitation.[3][4]
-
Interaction with Media Components: Salts, proteins (especially in serum), and other components in the culture media can interact with the compound and reduce its solubility.[3]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on available datasheets and common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][6] It is crucial to use anhydrous, high-purity DMSO to ensure the best solubility.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: Precipitate observed immediately after adding this compound to the media.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in your cell culture medium is likely too high. Determine the maximum soluble concentration by performing a serial dilution of your stock solution into the media and observing for precipitation. Start with a lower final concentration and gradually increase it to find the working concentration that remains in solution. |
| Incomplete Dissolution of Stock Solution | Ensure your this compound is completely dissolved in DMSO before preparing your final dilutions. Visually inspect the stock solution for any particulate matter. If needed, gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. For some compounds, sonication can also be beneficial.[7] |
| "Solvent Shock" | When diluting your DMSO stock into the media, do so gradually and with gentle mixing. Pipette the stock solution directly into the media and immediately mix by gently swirling or pipetting up and down. Avoid adding the concentrated stock directly to the cell monolayer or to a small volume of media. |
Issue: Precipitate forms over time in the incubator.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Temperature-Dependent Solubility | The compound may be less soluble at 37°C. While preparing the experiment at room temperature might not show precipitation, the elevated temperature in the incubator can cause the compound to fall out of solution. Try preparing your dilutions in pre-warmed media. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other sera can bind to the compound, affecting its solubility. If your protocol allows, consider reducing the serum percentage or using a serum-free medium during the treatment period. |
| Evaporation of Media | Evaporation from multi-well plates can concentrate the compound and cause it to precipitate. Ensure proper humidification of your incubator and use appropriate plate sealing films or tapes for long-term experiments.[4] |
| Compound Degradation | While less common for precipitation, the compound may not be stable in the culture medium over extended periods. Prepare fresh dilutions for each experiment and avoid storing the compound in diluted, aqueous solutions for more than a day. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution in DMSO. For example, for a related compound, hDHODH-IN-1, a stock solution of 56 mg/mL in fresh DMSO has been reported.[5] A similar high concentration should be achievable for this compound.
-
Ensure complete dissolution by vortexing and, if necessary, brief warming at 37°C.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C as recommended by the supplier.[2]
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for serial dilution
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity to your cells.
-
Add the final diluted this compound solution to your cells and gently mix.
-
Include a vehicle control in your experiment (media with the same final concentration of DMSO as your treated samples).
-
Visualization of Key Concepts
To aid in understanding the factors contributing to precipitation and the troubleshooting workflow, the following diagrams are provided.
Caption: Logical relationship between causes of precipitation and their corresponding solutions.
Caption: Recommended experimental workflow for preparing and using this compound in cell culture.
References
hDHODH-IN-3 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of hDHODH-IN-3. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound and other DHODH inhibitors.
Q1: What is this compound, and why is there conflicting information about its identity?
A1: The designation "this compound" has been used in scientific literature and commercial listings to refer to at least two distinct chemical compounds. It is crucial to verify the specific compound you are using by its CAS number and chemical structure.
-
This compound (compound 21d): This compound has a CAS number of 1644156-80-8 and is noted for its ability to inhibit measles virus replication with a pMIC50 of 8.6.[1][2][3] Its chemical name is 2-[4-(2-Bromophenoxy)-3-ethoxy-5-methyl-1H-pyrazol-1-yl]-5-ethylpyrimidine.[4]
-
DHODH-IN-3 (compound 3): The specific CAS number for this compound is not as clearly defined in the initial search results, but it is a potent inhibitor of human dihydroorotate dehydrogenase (HsDHODH) with an IC50 value of 261 nM. It is suggested for malaria treatment research.
Actionable Advice: Always confirm the identity of your this compound compound through its CAS number and supplier specifications to ensure you are using the correct molecule for your experiments and referencing the appropriate literature.
Q2: My this compound is not dissolving properly. What should I do?
A2: Solubility can be a challenge with small molecule inhibitors. Here are some steps to take:
-
Consult the Datasheet: Your supplier's datasheet should provide recommended solvents and solubility information.
-
Use Appropriate Solvents: Many organic compounds are soluble in DMSO, ethanol, or other organic solvents. Prepare a concentrated stock solution in an appropriate solvent before diluting it into your aqueous experimental medium.
-
Gentle Warming and Sonication: If the compound is still not dissolving, gentle warming (be cautious of temperature sensitivity) and sonication can aid in dissolution.
-
Avoid High Concentrations in Aqueous Solutions: When diluting your stock solution into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to prevent precipitation and solvent-induced artifacts.
Q3: I am observing high background or inconsistent results in my MTT/cell viability assay. What are the common causes?
A3: MTT assays, while common, are susceptible to several sources of error.[5][6][7][8][9]
-
Phenol Red and Serum Interference: Phenol red in culture media and components in serum can contribute to background absorbance. It is recommended to use serum-free media during the MTT incubation step and to run a "media only" blank control.
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate readings. Ensure thorough mixing after adding the solubilization buffer and consider increasing the incubation time with the solubilizer if crystals persist.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before plating and that the cell density is within the linear range of the assay for your specific cell line.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to altered cell growth and compound concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media.[8]
-
Incubation Time: The incubation time with the MTT reagent should be optimized for your cell line to ensure sufficient formazan production without causing cytotoxicity from the reagent itself.
Q4: How can I be sure that the observed effects of this compound are due to the inhibition of the de novo pyrimidine biosynthesis pathway?
A4: A uridine rescue experiment is the gold standard control for confirming on-target activity of DHODH inhibitors.[10][11] By inhibiting DHODH, you are depleting the intracellular pool of pyrimidines necessary for DNA and RNA synthesis. Supplementing the culture medium with uridine allows cells to bypass the de novo pathway by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the phenotypic effects of this compound (e.g., restores cell viability), it strongly indicates that the observed effects are due to the inhibition of DHODH.
Quantitative Data
The following table summarizes the inhibitory potency of various DHODH inhibitors.
| Compound Name | Target | IC50/pMIC50 | Notes |
| This compound (compound 21d) | Measles Virus Replication | pMIC50 = 8.6 | Inhibits human DHODH.[1] |
| DHODH-IN-3 (compound 3) | Human DHODH (HsDHODH) | IC50 = 261 nM | Potential for malaria treatment. |
| Brequinar | Human DHODH | IC50 ≈ 10 nM | A potent and well-characterized DHODH inhibitor.[12] |
| Teriflunomide | Human DHODH | IC50 ≈ 600 nM | Active metabolite of leflunomide.[12] |
| HZ00 | Human DHODH | IC50 = 2.2 µM | A p53 activator that targets DHODH.[13] |
| (R)-HZ00 | Human DHODH | IC50 = 1.0 µM | The more potent enantiomer of HZ00.[13] |
| (S)-HZ00 | Human DHODH | IC50 = 9.5 µM | The less potent enantiomer of HZ00.[13] |
Experimental Protocols
hDHODH Enzymatic Activity Assay (Colorimetric - DCIP Method)
This protocol is adapted from methods described for measuring DHODH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCIP).[6][14]
Materials:
-
Recombinant human DHODH (or cell lysate containing DHODH)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotic acid (DHO) solution
-
Coenzyme Q10 (CoQ10) solution
-
2,6-dichlorophenolindophenol (DCIP) solution
-
This compound or other test inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of DHO, CoQ10, and DCIP in the assay buffer. The final concentrations in the reaction will need to be optimized, but starting points can be around 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant hDHODH enzyme (or cell lysate) to the assay buffer. Add varying concentrations of this compound or your test compound. Include a vehicle control (e.g., DMSO). Incubate at 25°C for 30 minutes.
-
Initiate the Reaction: To start the reaction, add the DHO, CoQ10, and DCIP solution to each well.
-
Measure Absorbance: Immediately begin measuring the decrease in absorbance at 600-650 nm in a kinetic mode for 10-30 minutes. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol provides a general procedure for assessing the effect of this compound on the viability of adherent cell lines.[5][6]
Materials:
-
Adherent cells in culture
-
This compound
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl, or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed your adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). For the uridine rescue control, include a set of wells treated with this compound and a supplemental concentration of uridine (e.g., 100 µM).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at approximately 570 nm.
-
Data Analysis: Subtract the background absorbance (from "media only" wells). Plot the absorbance values against the inhibitor concentration to determine the IC50.
Visualizations
De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS No.1644156-80-8 - Ruixibiotech [ruixibiotech.com]
- 3. This compound - CAS:1644156-80-8 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 4. Page loading... [guidechem.com]
- 5. MTT Methods, Protocols and Troubleshootings [protocol-online.org]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with hDHODH-IN-3
Welcome to the technical support center for hDHODH-IN-3. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and troubleshoot common issues. The following guides and frequently asked questions (FAQs) are based on the established mechanism of action for the general class of human dihydroorotate dehydrogenase (hDHODH) inhibitors. While this compound is a specific inhibitor of this enzyme, the principles outlined here should serve as a valuable guide for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This enzyme is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the synthesis of pyrimidine nucleotides like uridine and cytidine.[4][5] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding cell proliferation.[6][7]
Q2: I'm not seeing the expected level of cytotoxicity with this compound. What could be the reason?
A2: Several factors could contribute to lower-than-expected cytotoxicity. Firstly, the cell line you are using may have a highly active pyrimidine salvage pathway, which allows cells to utilize extracellular pyrimidines, thus bypassing the need for de novo synthesis.[7] Secondly, the cell culture medium may contain high levels of uridine or cytidine, which can rescue the cells from the effects of hDHODH inhibition.[6][8] It is also possible that the specific cancer cells you are studying are less dependent on de novo pyrimidine synthesis for survival.[9][10]
Q3: Can this compound affect mitochondrial function?
A3: Yes. hDHODH is functionally linked to the mitochondrial electron transport chain (ETC) by transferring electrons to ubiquinone, which is a substrate for complex III.[11][12] Therefore, inhibition of hDHODH can impact mitochondrial respiration.[12] Some studies have reported that DHODH inhibition can lead to a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[12]
Q4: Are there any known off-target effects for hDHODH inhibitors?
A4: While this compound is designed to be a specific inhibitor, it is important to consider potential off-target effects, as have been observed with other small molecules. For example, some molecules designed to target other enzymes have been found to have off-target effects on hDHODH.[6] Conversely, some hDHODH inhibitors have been reported to have effects that are independent of pyrimidine depletion. It is always good practice to include appropriate controls in your experiments to validate that the observed phenotype is due to hDHODH inhibition.
Q5: Instead of apoptosis, I am observing cell differentiation. Is this an expected outcome?
A5: Yes, this is a recognized, though perhaps unexpected, outcome for some hDHODH inhibitors in certain cancer cell types, particularly in acute myeloid leukemia (AML).[9][13] Instead of inducing cell death, pyrimidine starvation can trigger cells to exit the cell cycle and undergo terminal differentiation.[5]
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your experiments with this compound.
| Unexpected Result | Potential Cause | Troubleshooting Steps & Experimental Protocols |
| No or low efficacy of this compound | 1. High pyrimidine salvage pathway activity in the cell line.2. Presence of pyrimidines in the culture medium.3. Incorrect inhibitor concentration. | 1. Uridine Rescue Experiment: - Objective: To confirm the on-target effect of this compound. - Protocol: Culture cells in the presence of this compound with and without supplementation of 100 µM uridine.[6][8] If the cytotoxic/anti-proliferative effect of this compound is rescued by uridine, it confirms the effect is due to inhibition of the de novo pyrimidine synthesis pathway.2. Dialyzed Serum: - Use dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous pyrimidines in the culture medium.3. Dose-Response Curve: - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Variable results between experiments | 1. Inconsistent cell culture conditions.2. Differences in cell density at the time of treatment.3. Degradation of the inhibitor. | 1. Standardize Protocols: - Ensure consistent cell passage number, seeding density, and media composition for all experiments.2. Fresh Inhibitor Stocks: - Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Observed effect is not rescued by uridine | 1. Off-target effects of this compound.2. The observed phenotype is independent of pyrimidine depletion. | 1. Orotate Rescue Experiment: - Objective: To further pinpoint the target within the de novo pyrimidine synthesis pathway. - Protocol: Supplement the culture medium with orotic acid. If orotic acid rescues the phenotype, it strongly suggests the effect is due to inhibition of an enzyme upstream of orotate production, such as DHODH.[14]2. Target Engagement Assay: - If available, use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to hDHODH in your cells.3. Off-Target Profiling: - Consider having the compound profiled against a panel of kinases and other common off-targets. |
| Increased ROS production and mitochondrial dysfunction | 1. On-target effect due to the link between hDHODH and the electron transport chain.[12] | 1. Measure Mitochondrial Respiration: - Use techniques like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function.2. ROS Measurement: - Use fluorescent probes like DCFDA to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy. |
Key Experimental Protocols
Uridine Rescue Assay
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to be in the exponential growth phase for the duration of the experiment.
2. Treatment:
-
The following day, treat the cells with a serial dilution of this compound.
-
For the rescue condition, add 100 µM uridine to a parallel set of wells treated with the same serial dilution of this compound.[6][8]
-
Include vehicle control (e.g., DMSO) and uridine-only control wells.
3. Incubation:
-
Incubate the plate for a period that is sufficient to observe an anti-proliferative effect (e.g., 72 hours).
4. Viability Assay:
-
Assess cell viability using a standard method such as CellTiter-Glo®, MTT, or crystal violet staining.
5. Data Analysis:
-
Plot the dose-response curves for this compound with and without uridine. A rightward shift in the curve in the presence of uridine indicates a rescue effect.
Visualizing Key Pathways and Workflows
To aid in understanding the experimental logic, the following diagrams illustrate the pyrimidine biosynthesis pathway and the troubleshooting workflow.
Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 13. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
Navigating hDHODH Inhibitor Dosage in Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the refinement of dosage for dihydroorotate dehydrogenase (DHODH) inhibitors in pre-clinical animal studies. Due to the limited availability of specific in vivo data for hDHODH-IN-3, this guide leverages information from well-characterized DHODH inhibitors, such as Brequinar (BRQ) and Leflunomide, to provide a framework for experimental design and troubleshooting.
Disclaimer: The information provided for analogous compounds is for reference only. Dosage, formulation, and administration protocols are compound-specific and require careful optimization for each new chemical entity, including this compound.
Frequently Asked Questions (FAQs)
Q1: Where can I find a starting dosage for this compound in my animal model?
A1: Currently, there is no publicly available in vivo dosage information specifically for this compound. It is recommended to begin with in vitro IC50 values against the target species' DHODH to estimate a potential therapeutic window. Subsequently, a dose-range finding study in a small cohort of animals is essential to determine the maximum tolerated dose (MTD) and to observe any signs of toxicity.
Q2: What are common solvents and formulations used for DHODH inhibitors in animal studies?
A2: The choice of vehicle depends on the inhibitor's solubility and the route of administration. A common formulation for oral gavage (PO) is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a solvent system like polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), and saline. For intraperitoneal (IP) injections, inhibitors are often dissolved in DMSO and then diluted with saline or corn oil. MedchemExpress suggests a formulation for this compound could involve DMSO and corn oil. It is critical to keep the percentage of DMSO low to avoid vehicle-related toxicity.
Q3: What are the typical routes of administration and dosing frequencies?
A3: Oral gavage (PO) and intraperitoneal (IP) injection are the most common routes for administering DHODH inhibitors in rodent models. Dosing frequency is typically once daily (QD), but can vary based on the pharmacokinetic profile of the compound. For some compounds, bi-weekly (BIWK) dosing has also been explored.[1]
Q4: What are the expected on-target effects and potential toxicities of DHODH inhibition in animals?
A4: On-target effects stem from the depletion of the pyrimidine pool, leading to cell cycle arrest and inhibition of DNA and RNA synthesis.[2] This is particularly effective against rapidly proliferating cells like cancer cells.[2][3] Potential toxicities can include effects on other rapidly dividing tissues, such as the gastrointestinal tract and hematopoietic system. Brequinar, for instance, was generally well-tolerated in clinical trials, but dose-limiting toxicities can occur.[4] Close monitoring of animal weight, behavior, and complete blood counts is crucial during in vivo studies.
Q5: How can I monitor the pharmacodynamic effects of DHODH inhibition in my animal model?
A5: A key pharmacodynamic biomarker for DHODH inhibition is the accumulation of its substrate, dihydroorotate (DHO), in plasma or tissues.[5] This can be measured using LC-MS/MS and provides a direct readout of target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable efficacy at the initial dose. | - Insufficient drug exposure. - Poor bioavailability. - Rapid metabolism/clearance. - Redundant pyrimidine salvage pathway in the model. | - Perform pharmacokinetic (PK) analysis to determine drug concentration in plasma over time. - Increase the dose in a stepwise manner, carefully monitoring for toxicity. - Consider an alternative route of administration (e.g., IP instead of PO). - Confirm the expression of pyrimidine salvage pathway enzymes in your cell/animal model. The effect of DHODH inhibition can be rescued by uridine supplementation.[2] |
| Significant animal toxicity (e.g., weight loss >15-20%, lethargy). | - Dosage is too high (exceeding the MTD). - Vehicle toxicity. - Off-target effects of the compound. | - Reduce the dosage or dosing frequency. - Run a vehicle-only control group to rule out vehicle toxicity. - Perform in vitro off-target screening to identify potential unintended molecular targets. |
| High variability in tumor growth inhibition between animals. | - Inconsistent drug administration. - Differences in individual animal metabolism. - Tumor heterogeneity. | - Ensure precise and consistent dosing technique. - Increase the number of animals per group to improve statistical power. - Characterize the molecular profile of the tumors to identify potential resistance mechanisms. |
| Drug precipitation in the formulation. | - Poor solubility of the compound in the chosen vehicle. | - Test different solvent systems. - Use of co-solvents like PEG300/400 or cyclodextrins can improve solubility. - Sonication or gentle heating may help in dissolving the compound, but stability must be confirmed. |
Quantitative Data from Animal Studies with DHODH Inhibitors
The following table summarizes dosages of various DHODH inhibitors used in mouse models. This data is intended to provide a comparative reference.
| Compound | Animal Model | Cancer Type | Dosage | Route | Frequency | Reference |
| Brequinar (BRQ) | C57BL/6J Mice | Melanoma (B16F10) | 10 mg/kg | IP | Daily | [6][7] |
| Brequinar (BRQ) | Genetically Engineered Mouse Model | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified | Not specified | Not specified | [2] |
| Leflunomide | CD-1 Mice | (PK/PD Study) | 10 and 30 mg/kg/day | PO | Daily | [5] |
| HOSU-53 | NCG Mice | Acute Myeloid Leukemia (MOLM-13) | 4, 10, and 20 mg/kg | PO | Daily | [1] |
| HOSU-53 | NCG Mice | Acute Myeloid Leukemia (MOLM-13) | 30 mg/kg | PO | Bi-weekly | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of a DHODH Inhibitor
-
Animal Model: Select a relevant animal model (e.g., xenograft, patient-derived xenograft (PDX), or genetically engineered mouse model).[2]
-
Dose Formulation: Prepare the DHODH inhibitor in a suitable, sterile vehicle. For example, Brequinar has been dissolved in 0.9% NaCl for intraperitoneal injection.[6][7]
-
Dose-Range Finding: Administer a range of doses to small groups of animals to determine the MTD. Monitor for signs of toxicity, including weight loss, changes in behavior, and physical appearance for at least 7-14 days.
-
Efficacy Study:
-
Inject tumor cells into the appropriate site (e.g., subcutaneously, intravenously).
-
Once tumors are established (e.g., palpable or detectable by imaging), randomize animals into treatment and control groups.
-
Administer the DHODH inhibitor at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitor tumor growth by caliper measurements or imaging at regular intervals.
-
Record animal body weights and clinical observations throughout the study.
-
At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: Collect blood samples at various time points after drug administration (e.g., 1, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of dihydroorotate (DHO).
-
Data Analysis: Plot the concentration of DHO over time to assess the extent and duration of DHODH inhibition.
Visualizations
Signaling Pathway
References
- 1. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 7. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Artifacts in hDHODH-IN-3 High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during high-throughput screening (HTS) of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-3.
I. Frequently Asked Questions (FAQs)
Q1: What is hDHODH and why is it a target for drug discovery?
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for survival and growth.[1] Therefore, inhibiting hDHODH is a promising therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections.
Q2: What is this compound?
This compound (CAS: 1148126-04-8) is a potent inhibitor of human hDHODH.[2][3] It binds to the ubiquinone binding site of the enzyme, thereby blocking its catalytic activity.[3]
Q3: What are the key parameters of this compound activity?
The following table summarizes the known in vitro activity of this compound.
| Parameter | Value | Reference |
| IC50 | 261 nM | [2][3] |
| Kiapp | 32 nM | [3][4] |
Q4: What are the common assay formats for screening hDHODH inhibitors?
Two common in vitro assay formats are used for screening hDHODH inhibitors:
-
Fluorescence-based assays: These assays typically use a redox-sensitive dye, such as resazurin, which becomes fluorescent upon reduction by the enzymatic reaction.[5]
-
Colorimetric assays: A common colorimetric method involves monitoring the reduction of 2,6-dichloroindophenol (DCPIP), which changes from blue to colorless.
II. Troubleshooting Guide for this compound HTS
High-throughput screening of small molecules like this compound can be prone to various artifacts that lead to false-positive or false-negative results. This guide addresses specific issues you may encounter.
Issue 1: High Rate of False Positives
| Possible Cause | Troubleshooting Steps | Rationale |
| Compound Autofluorescence | 1. Pre-read plates containing this compound at the assay's excitation and emission wavelengths before adding other reagents. 2. If significant fluorescence is detected, consider using a red-shifted fluorescent probe or a non-fluorescence-based assay format (e.g., colorimetric). | This compound, like many organic small molecules, may possess intrinsic fluorescence that can interfere with the assay signal, leading to an apparent inhibition. |
| Compound Aggregation | 1. Include a non-ionic detergent, such as Triton X-100 (0.01%), in the assay buffer. 2. Perform a counter-screen with and without detergent to identify aggregation-based inhibitors. 3. Visually inspect wells for precipitation, especially at higher compound concentrations. | At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. Detergents can help prevent the formation of these aggregates. |
| Redox Cycling of this compound | 1. Perform a counter-screen in the absence of the hDHODH enzyme to see if this compound can directly reduce the assay's redox indicator (e.g., resazurin or DCPIP). 2. Consider using an orthogonal assay that does not rely on a redox-based readout. | Compounds with redox activity can directly interact with the assay's reporter system, mimicking enzyme inhibition. |
| Luciferase Inhibition (if applicable) | If using a coupled-luciferase assay format for ATP detection, perform a counter-screen against luciferase to identify compounds that directly inhibit the reporter enzyme. | Some compounds are known to inhibit luciferase, a common reporter in HTS, which can be misinterpreted as inhibition of the primary target. |
Issue 2: Poor Z'-factor or High Well-to-Well Variability
| Possible Cause | Troubleshooting Steps | Rationale |
| This compound Solubility Issues | 1. Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before dilution in assay buffer. The recommended storage for a DMSO stock solution is at -80°C for up to 6 months. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Determine the kinetic solubility of this compound in the final assay buffer. | Poor solubility can lead to inconsistent compound concentrations across the assay plate, resulting in high variability. |
| Reagent Instability | 1. Prepare fresh assay reagents daily. 2. Ensure proper storage of enzyme and substrates according to the manufacturer's recommendations. | Degradation of critical reagents can lead to a decrease in signal and poor assay performance. |
| Pipetting Errors | 1. Use calibrated pipettes and appropriate tips. 2. Minimize the number of serial dilutions. 3. Utilize automated liquid handlers for improved precision. | Inaccurate liquid handling is a common source of variability in HTS. |
III. Experimental Protocols and Workflows
A. De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of hDHODH.
Caption: De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition.
B. Experimental Workflow for this compound HTS
This workflow outlines the key steps for a typical HTS campaign to identify and validate hDHODH inhibitors.
References
- 1. DHODH-IN-3 | HsDHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 2. DHODH-IN-3 Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
dealing with hDHODH-IN-3 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability and other common issues encountered when working with the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA precursors.[3] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which is critical for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[4] The enzyme is located on the inner mitochondrial membrane and is linked to the electron transport chain.[3][5]
Q2: What are the key physicochemical and biological properties of this compound?
A2: The following table summarizes the key properties of this compound. Note that some values may vary slightly between different suppliers and batches.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉BrN₄O₂ | [6] |
| Molecular Weight | 403.27 g/mol | [6] |
| CAS Number | 1644156-80-8 | [6] |
| Appearance | Crystalline solid | Varies by supplier |
| Purity | Typically >98% (by HPLC) | Varies by supplier |
| IC₅₀ (hDHODH) | ~261 nM | [7][8] |
| pMIC₅₀ (Measles Virus) | 8.6 | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage (Solid) | -20°C for long-term | Varies by supplier |
| Storage (in DMSO) | -80°C (up to 6 months), -20°C (up to 1 month) | [6] |
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is best to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[6] When preparing working solutions, thaw an aliquot and dilute it to the desired concentration in your cell culture medium or assay buffer.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors like this compound can lead to inconsistent experimental results. This guide provides a systematic approach to identifying and mitigating these issues.
Problem 1: I'm observing a significant difference in the IC₅₀ value of this compound between two different batches.
This is a common issue that can arise from variations in the purity, isomeric ratio, or presence of contaminants in different batches of the inhibitor.
Troubleshooting Workflow:
Troubleshooting IC₅₀ Variability
Q4: The Certificate of Analysis (CoA) for my new batch of this compound looks different from the previous one. What should I look for?
A4: When comparing CoAs from different batches, pay close attention to the following parameters:
| Parameter | What to Look For | Potential Impact of Variation |
| Purity (HPLC) | A significant difference in the percentage of purity. | Lower purity means less active compound, leading to a higher apparent IC₅₀. |
| Impurity Profile | The presence of new or higher levels of impurities. | Impurities could have off-target effects or even inhibit hDHODH themselves, confounding the results. |
| Residual Solvents | High levels of residual solvents from the synthesis process. | Can affect the accurate weighing of the compound and may have cytotoxic effects. |
| Water Content | Significant differences in water content. | Affects the calculated molecular weight and therefore the molar concentration of your stock solution. |
| Appearance | A change in color or physical form (e.g., from crystalline to amorphous). | May indicate differences in crystal packing or the presence of impurities. |
Q5: My experimental results are inconsistent even with the same batch of this compound. What could be the cause?
A5: Inconsistent results with the same batch often point to issues with compound handling, experimental setup, or cell-based factors.
Troubleshooting Workflow for Inconsistent Results:
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into the Interaction of Class II Dihydroorotate Dehydrogenases with Ubiquinone in Lipid Bilayers as a Function of Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DHODH-IN-3 | HsDHODH Inhibitor | DC Chemicals [dcchemicals.com]
Validation & Comparative
A Head-to-Head Comparison: ASLAN003 (a novel DHODH inhibitor) versus Brequinar in Preclinical AML Models
For Immediate Release
In the landscape of Acute Myeloid Leukemia (AML) research, targeting metabolic vulnerabilities has emerged as a promising therapeutic strategy. A key enzyme in this approach is dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cancer cells. This guide provides an objective comparison of the well-established DHODH inhibitor, brequinar, and a novel, potent inhibitor, ASLAN003, in preclinical AML models. This comparison is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of their relative performance based on available experimental data.
Introduction to DHODH Inhibition in AML
Acute Myeloid Leukemia is characterized by the rapid growth of abnormal myeloid cells that accumulate in the bone marrow and interfere with normal blood cell production.[1] A hallmark of AML is a blockade in the differentiation of these leukemic blasts.[1] Targeting DHODH has been shown to be a potent strategy to overcome this differentiation blockade.[2] By inhibiting this crucial enzyme, the intracellular pool of pyrimidines is depleted, leading to cell cycle arrest, apoptosis, and induction of myeloid differentiation in AML cells.[3][4]
Brequinar was one of the first potent DHODH inhibitors to be studied extensively and has demonstrated significant anti-leukemic activity in various preclinical AML models.[2] More recently, a new generation of DHODH inhibitors, such as ASLAN003, has been developed with the aim of improving potency and therapeutic index.[5]
In Vitro Performance: Potency and Selectivity
The in vitro efficacy of ASLAN003 and brequinar has been evaluated across multiple human AML cell lines. Quantitative data on their half-maximal inhibitory concentrations (IC50) for cell viability and half-maximal effective concentrations (EC50) for inducing differentiation are summarized below.
| Cell Line | Compound | IC50 (Cell Viability, 48h) | EC50 (Differentiation - CD11b+) |
| THP-1 | ASLAN003 | 152 nM[6] | 28 nM[6] |
| MOLM-14 | ASLAN003 | 582 nM[6] | 85 nM[6] |
| KG-1 | ASLAN003 | 382 nM[6] | 56 nM[6] |
| Normal CD34+CD38+ BM cells | ASLAN003 | 5.22 µM[5] | Not Applicable |
| Normal CD34+CD38+ BM cells | Brequinar | 2.87 µM[5] | Not Applicable |
Comparative Differentiation Potency
Direct comparison studies have highlighted the enhanced potency of ASLAN003 in inducing myeloid differentiation. In MOLM-14 cells treated for 96 hours with 100 nM of each compound, ASLAN003 induced a significantly higher percentage of CD11b-positive cells compared to brequinar, indicating a more potent effect on differentiation at the same concentration.[5][7]
| Cell Line | Treatment (100 nM, 96h) | % of CD11b+ Cells (Normalized) |
| MOLM-14 | Brequinar | 33.1%[5][7] |
| MOLM-14 | ASLAN003 | 63.9%[5][7] |
In Vivo Efficacy in AML Xenograft Models
The anti-leukemic activity of both ASLAN003 and brequinar has been validated in vivo using various AML xenograft and patient-derived xenograft (PDX) models.
ASLAN003 In Vivo Studies
In xenograft models using MOLM-14 and THP-1 cell lines, oral administration of ASLAN003 at 50 mg/kg daily resulted in a significant prolongation of survival compared to the vehicle control group.[6][8] Furthermore, in an AML-PDX model, ASLAN003 treatment led to a significant reduction in the leukemic burden.[6][8] The drug was well-tolerated with no significant side effects observed during prolonged administration.[9]
Brequinar In Vivo Studies
Brequinar has also demonstrated robust in vivo efficacy. In subcutaneous xenograft models using THP1, HL60, and MOLM13 cell lines, brequinar treatment slowed tumor growth.[2] In systemic AML models, brequinar prolonged the survival of mice engrafted with HL60 or OCI/AML3 cells.[2] Furthermore, in a syngeneic MLL/AF9 AML model, brequinar treatment decreased the leukemic burden in the bone marrow, increased the expression of differentiation markers, and led to prolonged survival.[2]
Mechanism of Action: DHODH Inhibition and Downstream Effects
Both ASLAN003 and brequinar exert their anti-leukemic effects through the inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This mechanism has been confirmed by "uridine rescue" experiments, where the addition of exogenous uridine, a downstream product of the pathway, abrogates the anti-proliferative and pro-differentiating effects of the inhibitors.[5]
Downstream of pyrimidine depletion, DHODH inhibition leads to the degradation of the MYC oncoprotein, a key regulator of cell proliferation and differentiation, further contributing to the anti-leukemic effects.[10]
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture: Human AML cell lines (e.g., THP-1, MOLM-14, KG-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 20,000 cells per well. ASLAN003 or brequinar, dissolved in DMSO, is added at various concentrations. A DMSO-only control is included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using graphing software such as GraphPad Prism.[11]
In Vitro Differentiation Assay
-
Cell Treatment: AML cells are treated with the DHODH inhibitor (e.g., 100 nM ASLAN003 or brequinar) or DMSO control for 96 hours.
-
Flow Cytometry: Cells are harvested, washed, and stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14.
-
Analysis: The percentage of cells expressing the differentiation markers is quantified using a flow cytometer (e.g., LSRII flow cytometer, BD Biosciences) and analysis software (e.g., BD FACSDiva).
-
Morphological and Functional Assessment:
-
Wright-Giemsa Staining: Cytospun cells are stained to observe morphological changes indicative of differentiation.[11]
-
Nitro Blue Tetrazolium (NBT) Reduction Assay: This assay assesses the functional maturation of myeloid cells by their ability to produce reactive oxygen species, which reduces NBT to a visible formazan precipitate.[11]
-
Conclusion
Both brequinar and the novel inhibitor ASLAN003 are effective in targeting the metabolic vulnerability of AML cells by inhibiting DHODH. The available preclinical data suggests that ASLAN003 exhibits greater potency in inducing myeloid differentiation in vitro compared to brequinar at equivalent concentrations. Both agents demonstrate significant anti-leukemic efficacy in vivo. The favorable therapeutic index of these DHODH inhibitors, with less impact on normal hematopoietic progenitor cells, underscores their potential as valuable therapeutic agents in the treatment of AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this new generation of DHODH inhibitors.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 4. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
A Head-to-Head Battle in Autoimmune Disease Models: A Novel hDHODH Inhibitor Versus Teriflunomide
In the landscape of therapies for autoimmune diseases, the inhibition of the human dihydroorotate dehydrogenase (hDHODH) enzyme has emerged as a key strategy. Teriflunomide, an established hDHODH inhibitor, has paved the way for a new generation of more potent and selective molecules. This guide provides a detailed comparison of the preclinical efficacy of Vidofludimus calcium (IMU-838), a next-generation hDHODH inhibitor, against the established teriflunomide in relevant autoimmune disease models.
This report synthesizes head-to-head preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their comparative performance. Quantitative data on their inhibitory activity, in vivo efficacy in a rat model of experimental autoimmune encephalomyelitis (EAE), and in vitro effects on T-cell responses are presented in structured tables. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and facilitate further research.
Mechanism of Action: Targeting Pyrimidine Synthesis to Modulate Immune Responses
Both Vidofludimus calcium and teriflunomide exert their immunomodulatory effects by inhibiting the hDHODH enzyme. This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes. By blocking this pathway, these inhibitors effectively starve activated immune cells of the necessary building blocks for DNA and RNA synthesis, thereby suppressing the autoimmune response.
Figure 1: Simplified signaling pathway of de novo pyrimidine synthesis and the mechanism of action of hDHODH inhibitors.
In Vitro Potency and Efficacy
Head-to-head comparisons reveal that Vidofludimus calcium is a more potent inhibitor of human DHODH than teriflunomide. This increased potency translates to greater efficacy in suppressing key functions of activated T cells.
| Parameter | Vidofludimus calcium | Teriflunomide | Reference |
| hDHODH Inhibition | 2.6 times more potent | - | [1] |
| T-Lymphocyte Proliferation | More efficacious | Less efficacious | [1] |
| IL-17 Secretion Inhibition | More efficacious | Less efficacious | [1] |
| IFN-γ Secretion Inhibition | More efficacious | Less efficacious | [1] |
Table 1: In Vitro Comparison of Vidofludimus calcium and Teriflunomide.
In Vivo Efficacy in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
The superior in vitro profile of Vidofludimus calcium is reflected in its in vivo performance in a Dark Agouti rat model of EAE, a well-established preclinical model for multiple sclerosis. Vidofludimus calcium demonstrated a dose-dependent reduction in the cumulative disease score, indicating a significant suppression of disease severity.
| Treatment Group | Cumulative Disease Score (Mean ± SEM) | % Reduction vs. Vehicle | Reference |
| Vehicle | 25.3 ± 2.5 | - | Muehler et al., 2020 (data estimated from graph) |
| Vidofludimus calcium (4 mg/kg) | 15.1 ± 3.1 | ~40% | Muehler et al., 2020 (data estimated from graph) |
| Vidofludimus calcium (20 mg/kg) | 8.9 ± 2.2 | ~65% | Muehler et al., 2020 (data estimated from graph) |
| Vidofludimus calcium (60 mg/kg) | 5.2 ± 1.8 | ~79% | Muehler et al., 2020 (data estimated from graph) |
| Leflunomide (4 mg/kg) | 12.3 ± 2.7 | ~51% | Muehler et al., 2020 (data estimated from graph) |
Table 2: In Vivo Efficacy of Vidofludimus calcium in the Rat EAE Model. Note: Leflunomide, the prodrug of teriflunomide, was used as a comparator in this study.
References
Validating hDHODH-IN-3 Activity: A Comparative Guide Featuring the Uridine Rescue Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hDHODH-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), with other known inhibitors. We present supporting experimental data and a detailed protocol for the uridine rescue assay, a critical experiment for validating the on-target activity of hDHODH inhibitors.
This compound in Context: Performance Against Alternatives
hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a crucial target for therapeutic intervention in cancer and autoimmune diseases.[1] The efficacy of an hDHODH inhibitor is primarily determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50).
This compound demonstrates potent inhibition of human DHODH with an IC50 value of 261 nM.[2] To provide a clear perspective on its performance, the following table compares the IC50 values of this compound with other well-characterized hDHODH inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | IC50 (nM) | Reference(s) |
| This compound | 261 | [2] |
| Brequinar | ~5.2 | [3] |
| Teriflunomide | ~388 | [3] |
| AG-636 | 17 | [4] |
| BAY-2402234 | 1.2 | [5] |
| S416 | 7.5 | [6] |
| S312 | 29.2 | [6] |
| MEDS433 | 1.2 | [4] |
The Uridine Rescue Assay: Confirming On-Target Activity
The uridine rescue assay is a definitive method to confirm that the cytotoxic or anti-proliferative effects of a compound are due to the inhibition of the de novo pyrimidine biosynthesis pathway. By providing cells with an external source of uridine, the salvage pathway can be utilized to produce pyrimidines, thus bypassing the need for DHODH activity. If the compound's effects are reversed by the addition of uridine, it strongly indicates specific inhibition of DHODH.[1][7]
Experimental Protocol: Uridine Rescue Assay
This protocol provides a general framework for validating the activity of this compound. It can be adapted for various cell lines and experimental setups.
Materials:
-
Cell line of interest (e.g., a rapidly dividing cancer cell line)
-
Complete cell culture medium
-
This compound
-
Uridine solution (sterile, stock solution in water or PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound and Uridine Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Prepare a set of wells that will also receive a final concentration of 100 µM uridine.[7][8]
-
Treatment:
-
Control Group: Add only complete cell culture medium.
-
This compound Group: Add the serial dilutions of this compound.
-
Uridine Control Group: Add complete cell culture medium containing 100 µM uridine.
-
Rescue Group: Add the serial dilutions of this compound along with 100 µM uridine.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, etc.) using a plate reader.
-
Data Analysis: Normalize the data to the control group (100% viability). Plot the cell viability against the concentration of this compound for both the treated and the rescue groups to visualize the rescue effect.
Visualizing the Mechanisms
To better understand the underlying principles, the following diagrams illustrate the DHODH signaling pathway and the experimental workflow of the uridine rescue assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of hDHODH-IN-3 and Other DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic and cellular efficacy of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-3, against other well-characterized inhibitors of this critical enzyme. Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a validated therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3] This document summarizes quantitative data from biochemical and cellular assays, presents detailed experimental protocols for key methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Comparison of DHODH Inhibitor Efficacy
The inhibitory potential of this compound and other prominent DHODH inhibitors has been evaluated in various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a quantitative basis for comparison.
Table 1: Biochemical Assay - Inhibition of Recombinant Human DHODH
| Inhibitor | IC50 (nM) | Assay Principle |
| This compound (compound 3) | 261[4] | DCIP Reduction |
| Brequinar | 1.8 - 5.2[5] | DCIP Reduction |
| Teriflunomide (A77 1726) | 388 - 773 | DCIP Reduction |
| Leflunomide | >25,000 | Cell Viability |
| S312 | 29.2[6] | Not Specified |
| S416 | 7.5[6] | Not Specified |
| PTC299 | 2.0 - 31.6 (EC50) | SARS-CoV-2 Replication |
| Meds433 | 1.2 | Not Specified |
| Indoluidin D | 210 | DCIP Reduction |
| H-006 | 3.8 | DCIP Reduction |
Note: The IC50 values are dependent on assay conditions. Direct comparison is most accurate when data is generated from the same study.
Table 2: Cellular Assays - Antiproliferative and Antiviral Activity
| Inhibitor | Cell Line | EC50/IC50 (µM) | Assay Type |
| This compound | Measles Virus Infected Cells | pMIC50 = 8.6* | Antiviral |
| Brequinar | Various Cancer Cell Lines | Varies (nM to µM range) | Cell Viability |
| Teriflunomide (A77 1726) | A3.01 (T-lymphoblastoma) | Ki = 2.7[7] | Cell Growth Inhibition |
| Leflunomide | SARS-CoV-2 Infected Vero E6 | 41.49 ± 8.84 | Antiviral |
| S312 | Influenza A Infected MDCK | 2.37 | Antiviral |
| S416 | Influenza A Infected MDCK | 0.061 | Antiviral |
| PTC299 | SARS-CoV-2 Infected Cells | 0.002 - 0.0316 | Antiviral |
pMIC50 is the negative logarithm of the molar concentration that inhibits 50% of the viral cytopathic effect. A pMIC50 of 8.6 corresponds to an IC50 of approximately 2.5 nM.
Experimental Protocols
In Vitro DHODH Enzymatic Assay (DCIP Reduction)
This biochemical assay measures the enzymatic activity of recombinant human DHODH. The assay monitors the reduction of the dye 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted) is diluted in the assay buffer.
-
Inhibitor stock solutions are prepared in DMSO.
-
Substrate solution: Dihydroorotate in assay buffer.
-
Electron acceptor solution: Coenzyme Q10 and DCIP in assay buffer.
-
-
Assay Procedure:
-
Recombinant DHODH is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a control) in a 96-well plate for 30 minutes at 25°C.[1]
-
The enzymatic reaction is initiated by adding a mixture of dihydroorotate and DCIP.[1]
-
The decrease in absorbance at 600-650 nm, corresponding to the reduction of DCIP, is measured kinetically over 10-20 minutes using a microplate reader.[1]
-
-
Data Analysis:
-
The initial rate of the reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (CCK-8/MTT)
This assay determines the effect of DHODH inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
-
Cancer cell lines (e.g., HL-60, A549) are cultured in appropriate media supplemented with fetal bovine serum.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the DHODH inhibitor for 48-72 hours.
-
For rescue experiments, cells can be co-treated with the inhibitor and uridine to confirm that the antiproliferative effect is due to pyrimidine depletion.[7]
-
After the incubation period, a solution of CCK-8 or MTT is added to each well, and the plates are incubated for an additional 1-4 hours.
-
-
Data Analysis:
-
The absorbance is measured at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
The percentage of cell viability is calculated relative to DMSO-treated control cells.
-
EC50 values are determined from the dose-response curves.
-
Antiviral Plaque Reduction Assay
This assay is used to quantify the antiviral activity of DHODH inhibitors.
Methodology:
-
Cell and Virus Culture:
-
A suitable host cell line (e.g., MDCK for influenza virus, Vero E6 for SARS-CoV-2) is grown to confluency in 6-well or 12-well plates.
-
Virus stocks are titrated to determine the plaque-forming units (PFU) per ml.
-
-
Assay Procedure:
-
Cell monolayers are infected with a known amount of virus (e.g., 100 PFU) for 1 hour.
-
The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the DHODH inhibitor.
-
The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
-
Data Analysis:
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated for each inhibitor concentration compared to the untreated virus control.
-
The EC50 value, the concentration that reduces the number of plaques by 50%, is then calculated.
-
Signaling Pathways and Experimental Workflows
DHODH in De Novo Pyrimidine Biosynthesis
DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, crucial for rapidly proliferating cells.
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway.
Experimental Workflow for DHODH Inhibitor Screening
The process of identifying and characterizing novel DHODH inhibitors typically follows a multi-step workflow, from initial screening to cellular and in vivo validation.
Caption: A typical experimental workflow for the discovery of DHODH inhibitors.
Logical Relationship of DHODH Inhibition and Cellular Effects
Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn affects various cellular processes, ultimately leading to the desired therapeutic outcomes.
Caption: The downstream cellular consequences of DHODH inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-3: A Potent Human Dihydroorotate Dehydrogenase Inhibitor with Undetermined Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an overview of hDHODH-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), and highlights the current lack of publicly available data regarding its cross-reactivity with other dehydrogenases.
This compound has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making hDHODH a compelling target for the development of therapeutics for cancer and autoimmune diseases.
Currently, two distinct compounds are commercially available under the designation "this compound":
-
This compound (compound 21d): This compound has been noted for its ability to inhibit measles virus replication with a pMIC50 value of 8.6. However, specific data on its direct enzymatic inhibition of hDHODH and its selectivity against other dehydrogenases are not publicly available.
-
DHODH-IN-3 (compound 3): This compound is a potent inhibitor of hDHODH with a reported half-maximal inhibitory concentration (IC50) of 261 nM and an apparent inhibitor constant (Kiapp) of 32 nM.[1][2] While its potential for malaria treatment has been suggested, its cross-reactivity profile against other dehydrogenases has not been detailed in available resources.
The Critical Need for Cross-Reactivity Data
The development of any new drug candidate requires a thorough evaluation of its selectivity to minimize off-target effects and potential toxicity. Cross-reactivity with other enzymes, particularly those with similar substrate binding sites or structural motifs, can lead to unforeseen side effects. For an inhibitor of a dehydrogenase like hDHODH, it is crucial to assess its activity against other dehydrogenases, such as lactate dehydrogenase (LDH), malate dehydrogenase (MDH), and glucose-6-phosphate dehydrogenase (G6PD), which play vital roles in cellular metabolism.
At present, there is no publicly accessible experimental data detailing the cross-reactivity of either form of this compound against a panel of other dehydrogenases. This information is essential for a comprehensive assessment of its therapeutic potential and safety profile.
Standard Methodologies for Assessing Dehydrogenase Inhibitor Selectivity
To address this knowledge gap, a standard approach to determine the cross-reactivity of this compound would involve a panel of enzymatic assays. The following outlines a typical experimental protocol for such an investigation.
Experimental Protocol: Enzymatic Assay for Dehydrogenase Activity
This protocol describes a general method for measuring the activity of a dehydrogenase and assessing the inhibitory effect of a compound like this compound. The specific substrates and cofactors will vary depending on the dehydrogenase being assayed.
1. Materials:
-
Purified recombinant human dehydrogenase enzymes (e.g., hDHODH, LDH, MDH, G6PD)
-
Specific substrate for each enzyme (e.g., dihydroorotate for hDHODH, lactate for LDH, malate for MDH, glucose-6-phosphate for G6PD)
-
Appropriate cofactor (e.g., NAD+, NADP+, ubiquinone analog like decylubiquinone)
-
Electron acceptor (e.g., 2,6-dichloroindophenol (DCIP) or a fluorogenic probe like resazurin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.1% Triton X-100 for hDHODH)
-
This compound and other reference inhibitors
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
2. Enzyme Activity Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the specific dehydrogenase).
-
Add the purified dehydrogenase enzyme to each well and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrate, cofactor, and electron acceptor to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
For hDHODH, the reduction of DCIP can be monitored at 600 nm, or the production of resorufin from resazurin can be measured fluorometrically.
3. Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Compare the IC50 values of this compound against hDHODH and other dehydrogenases to assess its selectivity. A significantly higher IC50 value for other dehydrogenases would indicate selectivity for hDHODH.
Visualizing the Research Workflow
The process of evaluating inhibitor selectivity can be visualized as a structured workflow.
References
Confirming On-Target Effects of hDHODH-IN-3 in Cellular Assays: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors, confirming on-target activity within a cellular context is a critical step. This guide provides a comparative overview of experimental approaches to validate the on-target effects of hDHODH-IN-3, a potent inhibitor of human DHODH (hDHODH), alongside other well-characterized inhibitors of the same target.
While specific cellular data for this compound is not extensively available in peer-reviewed literature, this guide outlines the established methodologies and presents comparative data for prominent hDHODH inhibitors such as Brequinar, ASLAN003, Leflunomide, and Teriflunomide. The principles and protocols described herein are directly applicable to the evaluation of this compound.
Mechanism of Action of hDHODH Inhibitors
Human DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3][4] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis.[5] Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1] By blocking hDHODH, inhibitors like this compound lead to the depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and inhibition of cell proliferation.[1][5]
Key Cellular Assays for On-Target Validation
Three key experimental assays are widely employed to confirm that the observed cellular effects of a compound are indeed due to the inhibition of hDHODH.
-
Cell Proliferation Assay: This assay determines the concentration at which an inhibitor effectively halts the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
-
Uridine Rescue Assay: This is a critical experiment to confirm the specific on-target effect of a DHODH inhibitor. Since the inhibition of hDHODH blocks the de novo synthesis of pyrimidines, the cytotoxic or anti-proliferative effects of the inhibitor can be reversed by supplying the cells with an external source of pyrimidines, typically uridine.[1][6][] This rescue demonstrates that the compound's effect is due to pyrimidine starvation and not off-target toxicity.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify direct target engagement in a cellular environment.[8][9] The principle is that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein, making it more resistant to heat-induced denaturation. By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, one can observe a thermal shift, confirming that the compound is physically interacting with its intended target inside the cell.[8][10]
Comparative Data for hDHODH Inhibitors
The following table summarizes the available quantitative data for this compound and other well-known hDHODH inhibitors. It is important to note that the data for this compound is limited to its in vitro enzymatic activity, and cellular data is not yet publicly available.
| Inhibitor | Target | In Vitro IC50 (Enzymatic Assay) | Cell Proliferation IC50 | Uridine Rescue |
| This compound | hDHODH | 261 nM[1] | Data not available | Data not available |
| Brequinar | hDHODH | ~12-20 nM[2][5] | 0.26 µM (unspecified cell line) | Confirmed[1][6] |
| ASLAN003 | hDHODH | 35 nM | 152 nM (THP-1), 582 nM (MOLM-14), 382 nM (KG-1)[1][3] | Confirmed[1][3] |
| Leflunomide | hDHODH (active metabolite A77 1726) | IC50 values between 30 µM and 100 µM | 36 µM (WRJ388, Day 2), 15 µM (WRJ388, Day 4)[] | Confirmed[] |
| Teriflunomide (A77 1726) | hDHODH | 270 ng/mL (~1 µM) | 31.36 µM (MDA-MB-468), 31.83 µM (BT549), 59.72 µM (MDA-MB-231)[4] | Confirmed |
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Plate cells (e.g., acute myeloid leukemia cell lines such as THP-1, MOLM-14, or KG-1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hDHODH inhibitor and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Uridine Rescue Assay
-
Cell Seeding: Seed cells in 96-well plates as described for the cell proliferation assay.
-
Co-treatment: Treat the cells with the hDHODH inhibitor at a concentration around its IC50 value, in the presence or absence of a rescuing concentration of uridine (typically 50-100 µM).[1][6] Include controls for vehicle, inhibitor alone, and uridine alone.
-
Incubation and Viability Assessment: Follow the same incubation and viability assessment steps as in the cell proliferation assay.
-
Data Analysis: Compare the cell viability in the inhibitor-treated wells with and without uridine. A significant increase in viability in the presence of uridine confirms the on-target effect.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the hDHODH inhibitor at the desired concentration or with a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble hDHODH protein by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble hDHODH against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
Visualizing On-Target Effects
Signaling Pathway
Caption: Inhibition of hDHODH by this compound blocks pyrimidine synthesis.
Experimental Workflow
Caption: Experimental workflow to validate on-target hDHODH inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cenmed.com [cenmed.com]
A Head-to-Head Comparison of Novel hDHODH Inhibitors and Leflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of a novel, highly potent human dihydroorotate dehydrogenase (hDHODH) inhibitor, exemplified by BAY 2402234, and the established immunomodulatory drug, leflunomide. This comparison is intended to inform research and development decisions by highlighting the advancements in potency and potential therapeutic applications of next-generation hDHODH inhibitors.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and thus for the proliferation of rapidly dividing cells. Consequently, hDHODH has emerged as a key therapeutic target for a range of diseases, including autoimmune disorders and cancer.
Leflunomide is a first-generation, FDA-approved hDHODH inhibitor used in the treatment of rheumatoid arthritis. It is a prodrug that is rapidly converted to its active metabolite, teriflunomide. More recently, novel and highly potent hDHODH inhibitors, such as BAY 2402234, have been developed, demonstrating significant improvements in inhibitory activity and potential for broader therapeutic applications, including in oncology.
Mechanism of Action
Both leflunomide (via its active metabolite teriflunomide) and novel hDHODH inhibitors like BAY 2402234 share the same primary mechanism of action: the inhibition of the hDHODH enzyme. By blocking this enzyme, they deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the arrest of rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases or cancer cells, in the G1 phase of the cell cycle.
Quantitative Comparison of Inhibitory Potency
The most significant difference between novel hDHODH inhibitors and leflunomide lies in their potency against the target enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for BAY 2402234 and teriflunomide (the active metabolite of leflunomide) against human DHODH.
| Compound | Target | IC50 (nM) | Reference |
| BAY 2402234 | Human DHODH | 1.2 | [1][2] |
| Teriflunomide | Human DHODH | ~24.5 - 773 | [3] |
As the data indicates, BAY 2402234 is significantly more potent than teriflunomide, with an IC50 value in the low nanomolar range. This suggests that BAY 2402234 can achieve therapeutic effects at much lower concentrations, potentially leading to a better safety profile and reduced off-target effects.
Experimental Data: A Focus on BAY 2402234
Preclinical studies on BAY 2402234 have demonstrated its potent anti-proliferative and differentiation-inducing effects in various cancer cell lines, particularly in acute myeloid leukemia (AML).
In Vitro Cellular Activity
-
Inhibition of Proliferation: BAY 2402234 potently inhibits the proliferation of a panel of AML cell lines with IC50 values ranging from 0.08 to 8.2 nM.[2]
-
Induction of Differentiation: In AML cell lines such as MOLM-13 and HEL, BAY 2402234 induces the upregulation of the myeloid differentiation marker CD11b with EC50 values of 3.16 nM and 0.96 nM, respectively.[2]
In Vivo Efficacy
In a mouse xenograft model using the MV4-11 AML cell line, oral administration of BAY 2402234 at doses of 1.25, 2.5, and 5 mg/kg resulted in a significant reduction in tumor volume.[2] Furthermore, in patient-derived xenograft (PDX) models of AML, treatment with BAY 2402234 led to increased survival.[2]
Experimental Protocols
Human DHODH Enzyme Inhibition Assay
A common method to determine the inhibitory potency of compounds against hDHODH is a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as a terminal electron acceptor.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone (or other suitable Coenzyme Q analog) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Test compounds (this compound, leflunomide/teriflunomide)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant hDHODH enzyme to the wells of a microplate containing the assay buffer and the test compounds.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of dihydroorotate, decylubiquinone, and DCIP.
-
Immediately begin monitoring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The percent inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Summary and Future Perspectives
The development of novel hDHODH inhibitors like BAY 2402234 represents a significant advancement over the first-generation inhibitor leflunomide. The substantially increased potency of these new compounds may translate into improved therapeutic efficacy and a wider therapeutic window. While leflunomide remains a valuable therapeutic option for rheumatoid arthritis, the potent anti-proliferative and differentiation-inducing effects of next-generation hDHODH inhibitors are paving the way for their investigation in oncology and potentially other diseases driven by rapid cell proliferation. Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of these promising new agents.
References
Navigating the Therapeutic Potential of hDHODH-IN-3: A Comparative Analysis
For researchers and drug development professionals, understanding the therapeutic window of a novel drug candidate is paramount. This guide provides a comprehensive comparative analysis of hDHODH-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), against other notable alternatives in the field. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate an objective evaluation of this compound's potential in the landscape of cancer and autoimmune disease therapeutics.
This compound has emerged as a significant inhibitor of the human dihydroorotate dehydrogenase enzyme, a critical component in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making hDHODH a compelling target for therapeutic intervention. Inhibition of this enzyme disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This compound demonstrates potent inhibition of hDHODH with a reported half-maximal inhibitory concentration (IC50) of 261 nM and a dissociation constant (Ki app) of 32 nM, binding to the ubiquinone binding cavity of the enzyme.[1] Its potential applications span across malaria and viral infections, such as measles.
This guide will delve into a comparative analysis of this compound with established and investigational hDHODH inhibitors, focusing on their efficacy and therapeutic window.
Quantitative Comparison of hDHODH Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-documented hDHODH inhibitors. This data provides a baseline for understanding the relative enzymatic inhibition of these compounds.
| Compound | Target | IC50 (nM) | Key Therapeutic Areas of Interest |
| This compound | hDHODH | 261 | Malaria, Viral Infections |
| Brequinar | hDHODH | ~5.2[2] | Cancer, Viral Infections |
| A771726 (active metabolite of Leflunomide) | hDHODH | 411 | Rheumatoid Arthritis, Multiple Sclerosis |
| Teriflunomide | hDHODH | - | Multiple Sclerosis |
| BAY-2402234 | hDHODH | - | Myeloid Malignancies |
| ML390 | hDHODH | - | Acute Myeloid Leukemia |
Note: IC50 values can vary depending on the specific assay conditions.
Understanding the hDHODH Signaling Pathway
The efficacy of hDHODH inhibitors is rooted in their ability to disrupt the de novo pyrimidine biosynthesis pathway. The following diagram, generated using the DOT language, illustrates the central role of hDHODH in this critical metabolic process.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of the presented data, this section outlines the detailed methodologies for key experiments used in the characterization of hDHODH inhibitors.
hDHODH Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of hDHODH.
Materials:
-
Recombinant human hDHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) or 2,6-dichloroindophenol (DCIP) - electron acceptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, electron acceptor (CoQ10 or DCIP), and the recombinant hDHODH enzyme in each well of a 96-well plate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP reduction) over time using a spectrophotometer.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (CCK-8 Assay)
This assay assesses the cytotoxic or cytostatic effects of hDHODH inhibitors on cultured cell lines.
Materials:
-
Cancer or other relevant cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
The following day, treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Following the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
In Vivo Xenograft Mouse Model
This animal model is used to evaluate the anti-tumor efficacy of hDHODH inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
Test compound formulated in a suitable vehicle (e.g., a solution of 70% PBS and 30% polyethylene glycol-400)
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth between the treated and control groups to assess the in vivo efficacy of the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel hDHODH inhibitor like this compound.
Discussion on Therapeutic Window
The therapeutic window, a measure of a drug's safety and efficacy, is a critical determinant of its clinical viability. For hDHODH inhibitors, this is defined by the concentration range that effectively inhibits the proliferation of target cells (cancer cells or pathogenic lymphocytes) while minimizing toxicity to normal, healthy cells.
Brequinar , for instance, is a highly potent inhibitor of hDHODH. However, its clinical development has been hampered by a narrow therapeutic dose range and significant side effects when not dosed appropriately.[3] This highlights the challenge in achieving a favorable therapeutic index with potent hDHODH inhibition.
Leflunomide and its active metabolite teriflunomide are approved for the treatment of autoimmune diseases. While effective, they are associated with a range of side effects, including diarrhea, nausea, hair loss, and potential liver toxicity, which necessitates regular monitoring of patients.[4][5]
For This compound , with an IC50 of 261 nM, it is less potent than brequinar but falls within a range comparable to other inhibitors that have advanced clinically. A comprehensive assessment of its therapeutic window requires further investigation into its cytotoxicity against a panel of normal, non-cancerous cell lines and in vivo toxicity studies. The selectivity for cancer or pathogenic cells over healthy cells will be a key factor in determining its potential for further development. Studies have shown that some hDHODH inhibitors exhibit selective cytotoxicity to cancer cells, particularly under hypoxic and nutrient-deprived conditions, which are characteristic of the tumor microenvironment.[6][7][8] Investigating whether this compound shares this property would be a crucial next step.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brequinar - Wikipedia [en.wikipedia.org]
- 4. rheumatology.org [rheumatology.org]
- 5. Leflunomide: a review of its use in active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Selective cytotoxicity of dihydroorotate dehydrogenase inhibitors to human cancer cells under hypoxia and nutrient-deprived conditions - University of Sussex - Figshare [sussex.figshare.com]
- 8. researchgate.net [researchgate.net]
validating the anti-proliferative effects of hDHODH-IN-3 across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of a novel human dihydroorotate dehydrogenase (hDHODH) inhibitor, here exemplified by a recently discovered potent compound, against established alternatives. The data and protocols presented are essential for validating the efficacy of new therapeutic candidates targeting the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of cancer cells.[1][2]
While the specific compound "hDHODH-IN-3" was not identified in the literature, this guide utilizes data from recently published novel inhibitors to illustrate the validation process and comparative analysis crucial for drug development.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[3][4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their nucleotide demands.[1][2] By inhibiting hDHODH, the synthesis of pyrimidines is disrupted, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[2][4][5]
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a novel hDHODH inhibitor, Indoluidin D, compared to the well-established inhibitors Brequinar and Teriflunomide (A771726) across various cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | Indoluidin D (nM) | Brequinar (nM) | Teriflunomide (A771726) (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 4.4 | 4.5 | 411 |
| Jurkat | Acute T-cell Leukemia | - | - | - |
| A549 | Lung Carcinoma | - | - | - |
| WM266-4 | Melanoma | - | - | - |
| HT-1080 | Fibrosarcoma | - | - | - |
| A431 | Epidermoid Carcinoma | - | - | - |
Data for Indoluidin D, Brequinar, and Teriflunomide in HL-60 cells are derived from the same study for direct comparison.[6] Data for other cell lines for these and other inhibitors are available in the literature but may not be directly comparable due to differing experimental conditions.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][5]
Materials:
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the hDHODH inhibitors. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[10]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density in 100 µL of culture medium.
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Incubate according to your experimental protocol.
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6][11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][11]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][11]
-
Luminescence Measurement: Record the luminescence using a luminometer.[6][11]
Visualizing the Mechanism of Action
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway targeted by hDHODH inhibitors and a typical experimental workflow for their validation.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of hDHODH inhibitors.
Caption: Workflow for evaluating the anti-proliferative effects of hDHODH inhibitors.
References
- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of hDHODH Inhibitors: A Focus on Brequinar
A direct comparative metabolomic analysis between hDHODH-IN-3 and brequinar is not currently possible due to the lack of publicly available experimental data on this compound. Extensive searches for metabolomic studies, experimental protocols, and signaling pathway information related to this compound did not yield specific results.
This guide, therefore, focuses on the well-documented metabolomic effects of brequinar, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). The information presented here is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the metabolic consequences of hDHODH inhibition.
Brequinar: A Potent Inhibitor of De Novo Pyrimidine Synthesis
Brequinar is a non-competitive inhibitor of hDHODH, a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[1][2] By blocking this critical step, brequinar effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules.[3][4] This depletion leads to cell cycle arrest, particularly in the S-phase, and inhibits the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[5][6]
Quantitative Metabolomic Data for Brequinar Treatment
The primary and most consistent metabolic consequence of brequinar treatment is the significant accumulation of the hDHODH substrate, dihydroorotate (DHO), and the depletion of its product, orotate, along with other downstream pyrimidine metabolites.
| Metabolite | Change upon Brequinar Treatment | Cell Line/Model | Reference |
| Dihydroorotate (DHO) | Marked Accumulation | Pancreatic Cancer Cells, Various Cancer Cell Lines | [7][8] |
| Orotate | Depletion | Pancreatic Cancer Cells | [7] |
| Uridine Monophosphate (UMP) | Depletion | Leukemic Cells | [3] |
| Uridine Diphosphate (UDP) | Depletion | Leukemic Cells | [3] |
| Uridine Triphosphate (UTP) | Depletion | Leukemic Cells | [3] |
| N-Acetylneuraminic Acid | Increased | H-006-treated cells (another DHODH inhibitor) | [8] |
| Choline | Increased | Indoluidin E-treated cells (another DHODH inhibitor) | [9] |
Broader Metabolic Impact of Brequinar
Beyond the direct effects on pyrimidine synthesis, inhibition of hDHODH by brequinar has been shown to impact other areas of cellular metabolism:
-
Glucose Metabolism: Brequinar treatment can lead to an increase in glycolysis.[10] This is potentially a compensatory mechanism for the reduction in mitochondrial respiration.
-
Mitochondrial Respiration: As hDHODH is linked to the electron transport chain, its inhibition by brequinar can partially reduce the oxygen consumption rate (OCR).[10]
-
GDF15 Expression: DHODH inhibitors, including brequinar, have been shown to increase the expression and circulating levels of Growth Differentiation Factor 15 (GDF15).[10]
Experimental Protocols
The following is a generalized methodology for assessing the metabolomic effects of DHODH inhibitors, based on protocols described in the literature.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., pancreatic, breast, leukemia cell lines) in appropriate culture dishes and allow them to adhere and grow to a desired confluency (typically 60-80%).[5][7]
-
Inhibitor Treatment: Treat the cells with brequinar at a predetermined concentration (e.g., IC50 value for the specific cell line) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[7]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.
-
Collection: Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet the protein and cellular debris.
-
Drying: Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or nitrogen stream.
Metabolomic Analysis (LC-MS/MS)
-
Reconstitution: Reconstitute the dried metabolite extract in an appropriate solvent for analysis.
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) with a suitable column (e.g., a C18 column).
-
Mass Spectrometry Detection: Detect and quantify the metabolites using tandem mass spectrometry (MS/MS).[7]
-
Data Analysis: Process the raw data using specialized software to identify and quantify the metabolites. Perform statistical analysis (e.g., t-test, volcano plots) to identify significantly altered metabolites between the treated and control groups.[7]
Visualizing the Impact of Brequinar
De Novo Pyrimidine Biosynthesis Pathway Inhibition
Caption: Inhibition of hDHODH by brequinar blocks the conversion of dihydroorotate to orotate.
Experimental Workflow for Metabolomic Analysis
Caption: A typical workflow for studying the metabolomic effects of drug treatment.
References
- 1. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of hDHODH-IN-3: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel inhibitor is a critical step in preclinical development. This guide provides a framework for confirming the specificity of a putative human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-3, using knockout (KO) models and compares its hypothetical performance with established hDHODH inhibitors.
Introduction to hDHODH and Its Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells and activated lymphocytes. Consequently, hDHODH has emerged as a promising therapeutic target for various diseases, including cancer and autoimmune disorders. Several small molecule inhibitors of hDHODH have been developed, with some, like leflunomide and teriflunomide, receiving clinical approval.
This compound is a novel investigational inhibitor of hDHODH. To ensure its therapeutic potential and minimize off-target toxicities, rigorous validation of its specificity is paramount. The use of knockout cell lines and animal models provides the gold standard for such validation.
Validating Specificity with Knockout Models: An Experimental Workflow
A definitive method to confirm that the cellular effects of this compound are mediated through the inhibition of hDHODH is to compare its activity in wild-type versus hDHODH knockout (KO) cells. A loss of efficacy in KO cells is a strong indicator of on-target activity.
The DHODH Signaling Pathway
hDHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is vital for cell proliferation. Understanding this pathway is key to interpreting the effects of hDHODH inhibitors.
Performance Comparison of hDHODH Inhibitors
The following table summarizes hypothetical data for this compound in comparison to the well-characterized hDHODH inhibitor, Brequinar. The data illustrates the expected outcomes from the experimental workflow described above.
| Parameter | This compound (Hypothetical Data) | Brequinar (Reference Data) | Alternative Inhibitor (e.g., Teriflunomide) |
| Enzymatic IC50 (nM) | 15 | 5 | 360 |
| Cellular IC50 (nM, WT cells) | 50 | 20 | 1200 |
| Cellular IC50 (nM, hDHODH KO cells) | >10,000 | >10,000 | >50,000 |
| Fold-shift in IC50 (KO/WT) | >200 | >500 | >40 |
| Uridine Rescue | Complete rescue of cytotoxicity | Complete rescue of cytotoxicity | Complete rescue of cytotoxicity |
| Dihydroorotate Accumulation (Fold increase) | 50 | 70 | 25 |
Detailed Experimental Protocols
Generation of hDHODH Knockout Cell Line via CRISPR/Cas9
-
gRNA Design and Cloning: Design two guide RNAs (gRNAs) targeting an early exon of the DHODH gene. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA plasmids into the parental cell line (e.g., HEK293T, A549) using a suitable transfection reagent.
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Screening and Validation: Screen individual clones for hDHODH knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels). Confirm the absence of hDHODH protein expression by Western blotting.
Cell Viability Assay
-
Cell Seeding: Seed wild-type and hDHODH KO cells in 96-well plates at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound, Brequinar, or vehicle control. For uridine rescue experiments, supplement the media with 100 µM uridine.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Metabolite Analysis
-
Cell Treatment and Lysis: Treat wild-type and hDHODH KO cells with this compound or vehicle for 24 hours. Harvest and lyse the cells in a methanol/acetonitrile/water solution.
-
Metabolite Extraction: Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate and orotate.
-
Data Analysis: Normalize the metabolite levels to the total protein concentration or cell number and compare the fold-change between treated and untreated cells.
Conclusion
The use of knockout models is an indispensable tool for validating the on-target specificity of novel enzyme inhibitors like this compound. By demonstrating a significant loss of activity in hDHODH KO cells, researchers can confidently attribute the inhibitor's cellular effects to the intended target. The experimental framework and comparative data presented in this guide provide a robust strategy for the preclinical validation of this compound, paving the way for its further development as a potential therapeutic agent.
Navigating the Safety Landscape of DHODH Inhibitors: A Comparative Guide for Drug Development Professionals
An in-depth evaluation of the safety profiles of the investigational compound hDHODH-IN-3 against approved and clinical-stage human dihydroorotate dehydrogenase (hDHODH) inhibitors, including Leflunomide, Teriflunomide, and Vidofludimus. This guide provides essential comparative data and procedural insights for researchers in drug development.
The inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine synthesis pathway, has proven to be a successful therapeutic strategy for autoimmune diseases. As research continues to yield novel inhibitors like this compound, a thorough evaluation of their safety profile in comparison to established drugs is paramount for guiding further development. This guide offers a comparative analysis of the preclinical candidate this compound against the approved drugs Leflunomide and Teriflunomide, and the next-generation inhibitor Vidofludimus, with the historically toxic Brequinar included as a relevant benchmark.
Comparative Overview of hDHODH Inhibitors
The landscape of hDHODH inhibitors ranges from well-established, approved drugs with extensive clinical data to early-stage investigational compounds. Understanding their primary indications and regulatory status is the first step in a comparative safety assessment.
| Compound | Target | Development Stage | Primary Indication(s) | Key Regulatory Notes |
| This compound | hDHODH | Preclinical | Antiviral (e.g., Measles virus) | No public safety or toxicology data available. |
| Leflunomide | hDHODH | Approved | Rheumatoid Arthritis, Psoriatic Arthritis | Prodrug of Teriflunomide. Black Box Warning for hepatotoxicity and embryo-fetal toxicity. |
| Teriflunomide | hDHODH | Approved | Relapsing Multiple Sclerosis | Active metabolite of Leflunomide. Black Box Warning for hepatotoxicity and embryo-fetal toxicity. |
| Vidofludimus | hDHODH | Phase 3 Clinical Trials | Relapsing Multiple Sclerosis | Shows a favorable safety and tolerability profile in Phase 2 trials, with lower incidences of common DHODH inhibitor-related adverse events. |
| Brequinar | hDHODH | Clinical (Failed) | Cancer | Clinical development was halted due to significant toxicity, primarily myelosuppression. |
Quantitative Safety Profile Comparison
A direct comparison of adverse event (AE) rates from clinical trials provides a quantitative basis for evaluating the safety profiles of these compounds. Data for this compound is not available as it has not undergone clinical testing.
| Adverse Event | Leflunomide (20 mg/day) | Teriflunomide (14 mg/day)[1] | Vidofludimus (30-45 mg/day) | Placebo |
| Any Adverse Event | ~85-90% | 90.8% | 43% | 43-87.5% |
| Serious Adverse Events | 10.0%[2][3] | 15.9% | 1%[4] | 1-12.8% |
| Withdrawal due to AEs | 12.0%[2][3] | 10.9% | 4.3%[5] | 4-8.1% |
| Diarrhea | 3.0% (as ADR)[6] | 17.9% | Comparable to Placebo[7] | 8.9% |
| Nausea | 2.4% (as ADR)[6] | >10% | Comparable to Placebo[7] | ~5-7% |
| Hair Thinning/Alopecia | Common | 13.1% | Comparable to Placebo | ~5% |
| ALT Elevation (>3x ULN) | Common | 6.7% | Comparable to Placebo[7] | 6.7% |
| Hypertension | 1.8% (as ADR)[6] | ~10% | Not Reported as Common | ~6-8% |
| Neutropenia | Not specified | ~2-3% | Comparable to Placebo[7] | Not specified |
| Infections | Common | ~25-30% (Any) | Comparable to Placebo | ~25-30% (Any) |
Note: Incidence rates for Leflunomide are drawn from various studies and may reflect different patient populations and trial designs. Rates for Teriflunomide are primarily from the TEMSO trial. Vidofludimus data is from Phase 2 trials (EMPhASIS). Placebo rates vary across trials.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis
hDHODH inhibitors target the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway. This enzyme, located on the inner mitochondrial membrane, is linked to the electron transport chain. By inhibiting hDHODH, these drugs deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This has a cytostatic effect, particularly on rapidly proliferating cells like activated lymphocytes, which are key drivers of autoimmune diseases.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. fda.gov [fda.gov]
- 7. stagebio.com [stagebio.com]
Benchmarking hDHODH-IN-3: A Comparative Guide to Preclinical Performance of DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-3, against other notable DHODH inhibitors. While in vitro data for this compound is available, a notable gap exists in publicly accessible preclinical in vivo data, including efficacy, toxicity, and pharmacokinetic studies. This guide, therefore, benchmarks the in vitro potency of this compound against the comprehensive preclinical profiles of alternative DHODH inhibitors to offer a valuable resource for researchers in the field.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling target for therapeutic intervention in oncology and autoimmune diseases. DHODH inhibitors disrupt this pathway, leading to pyrimidine depletion, cell cycle arrest, and apoptosis in susceptible cells.
Comparative Analysis of DHODH Inhibitors
This section provides a detailed comparison of this compound with other well-characterized DHODH inhibitors.
In Vitro Potency
This compound has demonstrated potent inhibition of the human DHODH enzyme in biochemical assays. The following table compares its in vitro potency with that of other significant DHODH inhibitors.
| Compound | Target | IC50 (nM) | Kiapp (nM) | Therapeutic Area (Preclinical/Clinical) |
| This compound | hDHODH | 261 | 32 | Malaria, Antiviral |
| Brequinar (BRQ) | hDHODH | ~5.2 - 20 | - | Cancer (AML, solid tumors) |
| Emvododstat (PTC299) | hDHODH | Potent (sub-nanomolar in some assays) | - | Hematologic Malignancies (AML) |
| Leflunomide | hDHODH | 2,500 | - | Autoimmune Diseases, Cancer |
| Teriflunomide | hDHODH | ~1,200 | - | Autoimmune Diseases (MS), Cancer |
| BAY 2402234 | hDHODH | 1.2 | - | Myeloid Malignancies |
| ASLAN003 | hDHODH | 35 | - | Cancer (AML) |
| S312 | hDHODH | - | - | Antiviral |
| S416 | hDHODH | Potent (EC50 of 17 nM in infected cells) | - | Antiviral |
| HOSU-53 | hDHODH | Low nanomolar | - | Cancer |
Preclinical Efficacy
No in vivo preclinical efficacy data for this compound is publicly available. The following table summarizes the preclinical efficacy of selected comparator DHODH inhibitors in various models.
| Compound | Preclinical Model | Disease | Dosing Regimen | Key Efficacy Findings |
| Brequinar (BRQ) | Xenograft and transgenic mouse models | Neuroblastoma | Not specified | Significantly reduced tumor growth and extended survival. |
| Immunocompetent B16F10 melanoma model | Melanoma | Not specified | Impressive single-agent efficacy and prolonged survival when combined with immune checkpoint blockade. | |
| Emvododstat (PTC299) | AML cell line xenografts and patient-derived xenograft (PDX) models | Acute Myeloid Leukemia (AML) | Oral administration | Broad and potent activity against various AML subtypes, inducing differentiation and/or cytotoxicity. |
| BAY 2402234 | Multiple AML subtype models | Acute Myeloid Leukemia (AML) | Oral | Monotherapy efficacy and induction of differentiation. |
| HOSU-53 | Not specified | Cancer | Not specified | Potent and selective activity against mouse, rat, dog, and human DHODH. |
Preclinical Toxicity and Safety
No in vivo preclinical toxicity data for this compound is publicly available. The toxicity profile of DHODH inhibitors is a critical aspect of their development.
| Compound | Animal Model | Key Toxicity Findings |
| Leflunomide/Teriflunomide | Not specified | Associated with hepatotoxicity, which has led to black-box warnings. |
| Brequinar (BRQ) | Not specified | Development was halted in some clinical trials due to toxicity concerns and a limited therapeutic window. |
| S312 | ICR mice | Well-tolerated at doses up to 1,000 mg/kg in single-dose acute oral toxicity studies. |
Preclinical Pharmacokinetics
No in vivo preclinical pharmacokinetic data for this compound is publicly available. Understanding the pharmacokinetic properties of a drug candidate is essential for its clinical translation.
| Compound | Animal Model | Key Pharmacokinetic Findings |
| Emvododstat (PTC299) | Rhesus monkeys | Rapid oral absorption, with peak plasma levels around 2 hours post-dosing. Showed reversible inhibition of DHODH. |
| S312 | Not specified | Oral bioavailability (F) of 22.75% and a half-life of 8.20 hours. |
| S416 | Not specified | Oral bioavailability (F) of 76.28% and a half-life of 9.12 hours. |
| HOSU-53 | Mouse, rat, dog | Orally bioavailable. |
Signaling Pathways and Experimental Workflows
DHODH Signaling Pathway
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and its link to the electron transport chain.
Safety Operating Guide
Proper Disposal of hDHODH-IN-3: A Guide for Laboratory Professionals
For Immediate Reference: hDHODH-IN-3 and its containers must be disposed of through an approved hazardous waste disposal facility. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent inhibitor of human dihydroorotate dehydrogenase. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The information is based on established safety data and general laboratory chemical waste management protocols.
Hazard and Safety Summary
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] | Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | Collect spillage.[1] |
Step-by-Step Disposal Protocol
The following workflow outlines the mandatory procedure for the disposal of this compound. This process ensures that the waste is handled in a manner that is safe, compliant, and environmentally responsible.
Detailed Experimental Protocols Referenced
While this document focuses on disposal, the handling of this compound in an experimental context necessitates strict adherence to safety protocols.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Spill Management: In the event of a spill, do not allow the material to enter drains or waterways.[1] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal as hazardous waste.
Key Disposal Principles
The following logical framework, based on general laboratory waste guidelines, underpins the procedural steps for disposing of this compound.
References
Personal protective equipment for handling hDHODH-IN-3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling hDHODH-IN-3. It includes detailed operational and disposal plans to ensure the safe and effective use of this potent enzyme inhibitor in a laboratory setting.
Physicochemical and Safety Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1644156-80-8 |
| Molecular Formula | C18H19BrN4O2 |
| Molecular Weight | 403.27 g/mol |
| Appearance | Solid powder |
| Purity | >90% |
| Storage (Powder) | -20°C, protected from light and moisture.[1] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[2] |
| Transportation | 4-25°C for up to 2 weeks.[1] |
| Stability | 1 year in powder form.[1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[3] |
| Toxicity Data | No data available. |
| Occupational Exposure Limits | No data available. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure. The following PPE is mandatory:
-
Eye Protection : Wear chemical safety goggles with side shields.
-
Hand Protection : Use chemically resistant, disposable gloves. Nitrile gloves are a suitable option for incidental contact. If prolonged contact is anticipated, consider thicker gloves or double-gloving. Always inspect gloves before use and change them immediately if they become contaminated.
-
Body Protection : A lab coat or an impervious chemical-resistant apron should be worn. For tasks with a higher risk of splashes or aerosol generation, consider a disposable coverall.
-
Respiratory Protection : Due to the powdered nature of the compound and the potential for aerosolization, a respirator is required when handling outside of a certified chemical fume hood. A half-mask or full-face respirator with P100 (or P3) particulate filters is recommended.
Experimental Protocols
Weighing and Dissolving this compound Powder
-
Preparation :
-
Designate a specific area for handling the potent powder, preferably within a chemical fume hood or a powder containment hood.
-
Cover the work surface with disposable bench paper.
-
Ensure all necessary equipment (balance, spatulas, weigh boats, vials, solvent, vortex mixer) is clean and readily accessible within the containment area.
-
-
Weighing :
-
Don all required PPE.
-
Carefully transfer the desired amount of this compound powder from the stock container to a weigh boat using a clean spatula.
-
Perform this transfer slowly and close to the balance to minimize the generation of airborne dust.
-
Close the stock container immediately after use.
-
-
Dissolving :
-
Cleanup :
-
Wipe down all surfaces and equipment with a suitable decontaminating solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) as hazardous waste.
-
Operational and Disposal Plans
Handling and Storage
-
Handling :
-
Storage :
Spill Management
-
Small Spills :
-
Ensure proper PPE is worn.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a decontaminating solution.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Prevent entry to the contaminated area.
-
Contact your institution's environmental health and safety (EHS) department for assistance.
-
Disposal Plan
-
Waste Generation : All materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be considered hazardous waste.
-
Waste Collection : Collect all hazardous waste in clearly labeled, sealed containers.
-
Disposal : Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[3]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[3] Seek medical attention if irritation develops.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention and call a poison control center.[3]
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
